Vlhddllea
Description
Properties
Molecular Formula |
C45H73N11O16 |
|---|---|
Molecular Weight |
1024.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C45H73N11O16/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72)/t24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1 |
InChI Key |
FUJDJURUVMMEDF-PFCVTPPASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Veliparib: A Technical Guide for Researchers
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2).[1][2] Its mechanism of action is centered on the disruption of DNA single-strand break (SSB) repair, which leads to the accumulation of cytotoxic double-strand breaks (DSBs). This targeted disruption of DNA repair pathways has established Veliparib as a significant agent in oncology, particularly in the context of synthetic lethality and as a potentiator of DNA-damaging chemotherapies and radiation.[3][4]
Primary Mechanism: Inhibition of PARP-1 and PARP-2
Veliparib competitively inhibits the catalytic activity of PARP-1 and PARP-2, with inhibitory constants (Ki) of 5.2 nmol/L and 2.9 nmol/L, respectively.[1] PARP enzymes play a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks. Upon detecting an SSB, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. By inhibiting this process, Veliparib prevents the recruitment of the necessary repair machinery, leading to the persistence of SSBs.
While Veliparib is a potent catalytic inhibitor, it is considered a relatively weak "PARP trapper" compared to other PARP inhibitors like olaparib and talazoparib. PARP trapping refers to the stabilization of the PARP-DNA complex, which can be even more cytotoxic than the unrepaired SSB itself as it creates a physical obstruction to DNA replication and transcription.
Synthetic Lethality in Homologous Recombination Deficient Cancers
The concept of synthetic lethality is central to the efficacy of Veliparib as a monotherapy. In cells with intact homologous recombination (HR) repair pathways, the DSBs that arise from collapsed replication forks at the site of unrepaired SSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells while sparing normal cells with functional HR is the hallmark of synthetic lethality.
dot
References
- 1. moffitt.org [moffitt.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Phase I Study of Veliparib in Combination with Metronomic Cyclophosphamide in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veliparib in Combination with Carboplatin and Etoposide in Patients with Treatment-Naïve Extensive-Stage Small Cell Lung Cancer: A Phase 2 Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Veliparib: A Technical Chronicle of Discovery and Clinical Progression
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which are critical components of the DNA damage repair machinery. Developed by AbbVie, Veliparib was investigated as a therapeutic agent that could potentiate the efficacy of DNA-damaging chemotherapies and radiation by inducing synthetic lethality in cancer cells with deficient DNA repair pathways, particularly those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the discovery, preclinical development, and extensive clinical evaluation of Veliparib across a spectrum of solid tumors. It details the scientific rationale, experimental methodologies, and key quantitative data from pivotal studies, offering a deep dive into the journey of this targeted cancer therapy.
Discovery and Preclinical Development
From Lead Compound to Clinical Candidate
Veliparib was developed by AbbVie from a prior lead compound, A-620223, through a process of lead optimization aimed at enhancing potency, oral bioavailability, and pharmacokinetic properties.[1] The chemical synthesis of Veliparib, 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, has been described in the scientific literature, with various synthetic routes developed to enable large-scale production for clinical trials.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Veliparib exerts its anticancer effects by inhibiting the enzymatic activity of PARP-1 and PARP-2.[2] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate double-strand DNA breaks (DSBs). In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.
dot
Preclinical Efficacy and Pharmacokinetics
Preclinical studies demonstrated that Veliparib is a potent inhibitor of both PARP-1 and PARP-2.[2] It exhibited significant synergy with various DNA-damaging agents, including temozolomide, cisplatin, carboplatin, and cyclophosphamide, as well as with radiation therapy, in a broad range of cancer cell lines and animal xenograft models.[3][4] Notably, Veliparib was shown to cross the blood-brain barrier, suggesting its potential for treating brain tumors and metastases.
Pharmacokinetic studies in animal models revealed good oral bioavailability, ranging from 56% to 92% across different species.
Quantitative Preclinical Data
| Parameter | Value | Source |
| PARP-1 Inhibition (Ki) | 5.2 nM | |
| PARP-2 Inhibition (Ki) | 2.9 nM | |
| PARP-1 Inhibition (IC50) | 4.4 nM | |
| Oral Bioavailability (Mouse) | 56-92% | |
| Oral Bioavailability (Rat) | 56-92% | |
| Oral Bioavailability (Dog) | 56-92% | |
| Oral Bioavailability (Monkey) | 56-92% |
Experimental Protocols
PARP Inhibition Assay (Cell-Free)
A representative protocol for determining the inhibitory activity of Veliparib against PARP-1 and PARP-2 in a cell-free system is as follows:
-
Reaction Setup : The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM DTT, 1.5 μM [³H]NAD+, 200 nM biotinylated histone H1, 200 nM slDNA, and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.
-
Compound Incubation : Veliparib is serially diluted and incubated with the enzyme and other reaction components.
-
Reaction Termination : The reaction is stopped by the addition of 1.5 mM benzamide.
-
Detection : The reaction mixture is transferred to streptavidin-coated plates, and the incorporation of [³H]NAD+ is quantified using a scintillation counter.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
dot
Clinical Development
Veliparib has been extensively evaluated in numerous clinical trials across a wide range of solid tumors, both as a monotherapy and in combination with various anticancer agents.
Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), safety, pharmacokinetics, and pharmacodynamics of Veliparib. These trials established the safety profile of Veliparib and demonstrated its ability to inhibit PARP activity in patients.
| Trial Identifier | Patient Population | Combination Agent(s) | MTD/RP2D of Veliparib | Key Findings |
| NCT01908478 | Locally Advanced Pancreatic Cancer | Gemcitabine, Radiotherapy | 40 mg BID | The combination was safe and tolerable at the RP2D. |
| ETCTN 8620 | Advanced Solid Tumors (TNBC expansion) | Carboplatin, Paclitaxel | 150 mg BID | Promising clinical activity observed in the TNBC cohort. |
| NCT01149083 | Advanced Solid Tumors | Topotecan | 300 mg BID | Objective responses observed, particularly in patients with HRR gene mutations. |
Phase II Clinical Trials
Phase II trials were conducted to evaluate the efficacy of Veliparib in various cancer types and settings. While some trials showed promising signals of activity, others did not meet their primary endpoints.
| Trial Identifier | Patient Population | Treatment Arms | Primary Endpoint | Key Results |
| BROCADE | BRCA-mutant Breast Cancer | Veliparib + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | PFS | Marginal 1.8-month improvement in PFS with Veliparib, not statistically significant. |
| SWOG S1416 | Triple-Negative Breast Cancer | Veliparib + Cisplatin vs. Placebo + Cisplatin | PFS | Statistically significant improvement in PFS in patients with "BRCA-like" phenotype. |
Phase III Clinical Trials
Several Phase III trials were initiated to definitively assess the clinical benefit of adding Veliparib to standard-of-care chemotherapy. However, these large-scale trials largely failed to meet their primary endpoints.
| Trial Identifier | Patient Population | Treatment Arms | Primary Endpoint | Key Results |
| Unspecified | Advanced/Metastatic Squamous NSCLC | Veliparib + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | Overall Survival | Did not meet primary endpoint. |
| Unspecified | Early-Stage Triple-Negative Breast Cancer | Veliparib + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | Pathologic Complete Response | Did not meet primary endpoint. |
Regulatory Milestones and Development Timeline
dot
-
November 4, 2016: The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to Veliparib for the treatment of advanced squamous non-small cell lung cancer (NSCLC).
-
April 19, 2017: AbbVie announced that the Phase III trials of Veliparib in combination with chemotherapy for advanced squamous NSCLC and early-stage triple-negative breast cancer did not meet their primary endpoints.
Conclusion
The development of Veliparib represents a comprehensive and rigorous effort to translate the promising preclinical concept of PARP inhibition and synthetic lethality into a clinical reality. While Veliparib demonstrated a favorable safety profile and clear evidence of target engagement, the addition of this PARP inhibitor to standard chemotherapy did not translate into a significant clinical benefit in several large Phase III trials for unselected patient populations. The journey of Veliparib underscores the complexities of cancer drug development and highlights the importance of patient selection and biomarker strategies in the era of targeted therapies. Despite not achieving regulatory approval for major indications, the extensive research conducted with Veliparib has significantly contributed to our understanding of PARP biology and the therapeutic potential of this class of agents.
References
The Therapeutic Potential of Veliparib: An In-Depth Technical Guide on Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. Veliparib's mechanism of action, rooted in the concept of synthetic lethality, has positioned it as a promising therapeutic agent, particularly in cancers with deficiencies in DNA damage repair pathways. This document summarizes key preclinical and early clinical findings, details experimental methodologies, and visualizes the complex biological processes involved.
Core Mechanism of Action and Therapeutic Rationale
Veliparib is an orally bioavailable small molecule that competitively inhibits the catalytic activity of PARP-1 and PARP-2.[1][2] These enzymes play a crucial role in the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks (SSBs).[3] By inhibiting PARP, Veliparib leads to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs).[3]
In cancers with homologous recombination (HR) deficiency, such as those with germline mutations in BRCA1 or BRCA2 genes, the repair of these DSBs is impaired. This concurrent loss of two critical DNA repair pathways—PARP-mediated BER and HR-mediated DSB repair—results in synthetic lethality, leading to selective cancer cell death.[1] This provides a strong rationale for investigating Veliparib in BRCA-mutated tumors.
Furthermore, preclinical studies have demonstrated that Veliparib can potentiate the cytotoxic effects of DNA-damaging agents like chemotherapy and radiotherapy. By inhibiting PARP-mediated repair of therapy-induced DNA damage, Veliparib can enhance the anti-tumor activity of these conventional treatments.
Preclinical and Early Clinical Efficacy: A Quantitative Overview
Early-stage clinical trials have evaluated Veliparib both as a monotherapy and in combination with various cytotoxic agents across a range of solid tumors. The following tables summarize the key quantitative data from these studies.
Table 1: Veliparib Monotherapy in Early-Phase Trials
| Trial/Study Cohort | Patient Population | Veliparib Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Findings |
| Phase I (Pahuja et al., 2014) | BRCA-mutated breast cancer | 400-500 mg BID | 29% | 36% | Higher doses associated with better response. |
| Phase I (Pahuja et al., 2014) | BRCA-mutated ovarian cancer | 400-500 mg BID | 20% | 33% | |
| Phase I (Puhalla et al.) | Relapsed cancers | 50-500 mg BID | Not specified | Not specified | Recommended Phase II dose (RP2D) established at 400 mg BID. |
| Phase II (Coleman et al.) | BRCA-mutated ovarian cancer | 400 mg BID | 20% (platinum-resistant), 35% (platinum-sensitive) | 68% | Activity observed in both platinum-resistant and -sensitive patients. |
Table 2: Veliparib in Combination Therapy in Early-Phase Trials
| Trial/Study | Patient Population | Combination Regimen | Veliparib Dose | ORR/Response | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase I (NCT01908478) | Locally Advanced Pancreatic Cancer | Gemcitabine + Radiotherapy | 40 mg BID (MTD) | Not specified | 9.8 months | 14.6 months |
| Phase I (ETCTN 8620) | Advanced Solid Tumors (TNBC expansion) | Carboplatin + Paclitaxel | 150 mg BID (RP2D) | 63% (TNBC) | Not specified | Not specified |
| Phase I (LoRusso et al.) | Advanced Solid Tumors | Irinotecan | 40 mg BID (MTD) | 19% (Partial Response) | Not specified | Not specified |
| Phase I (NCT01145430) | Recurrent Gynecologic & TNBC | Pegylated Liposomal Doxorubicin | 200 mg BID (RP2D) | 2 Complete Responses in BRCA carriers | Not specified | Not specified |
| Phase I (Ramalingam et al.) | Extensive-Stage Small Cell Lung Cancer | Carboplatin + Etoposide | 240 mg BID (14-day schedule) | Not specified | Not specified | Not specified |
| Phase I (Appleman et al.) | Advanced TNBC and/or BRCA-mutated Breast Cancer | Cisplatin + Vinorelbine | 300 mg BID (highest dose tested) | 35% | 5.5 months | Not specified |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for some of the key early-stage clinical trials of Veliparib.
Phase I Study of Veliparib with Gemcitabine and Radiotherapy in Pancreatic Cancer (NCT01908478)
-
Study Design: A single-institution, open-label, single-arm Phase 1 clinical trial employing a Bayesian adaptive design for dose escalation.
-
Patient Population: Treatment-naïve patients with locally advanced or borderline resectable pancreatic cancer.
-
Treatment Regimen: Weekly gemcitabine with daily intensity-modulated radiation therapy (IMRT) and escalating doses of Veliparib. The maximum tolerated dose (MTD) of Veliparib was determined to be 40 mg twice daily (BID) in combination with gemcitabine 400 mg/m² and radiotherapy (36 Gy in 15 fractions).
-
Primary Endpoint: Identification of the MTD of Veliparib in this combination.
-
Secondary Endpoints: Efficacy, characterization of PAR levels using ELISA, DNA damage response (DDR) alterations via next-generation sequencing, and transcriptome analysis.
Phase I Study of Veliparib with Cisplatin and Vinorelbine in Advanced Breast Cancer
-
Study Design: A 3+3 dose escalation design.
-
Patient Population: Patients with advanced triple-negative breast cancer (TNBC) and/or BRCA mutation-associated breast cancer.
-
Treatment Regimen: Veliparib administered BID for 14 days with cisplatin (75 mg/m² on day 1) and vinorelbine (25 mg/m² on days 1 and 8) every 21 days for six to ten cycles, followed by Veliparib monotherapy.
-
Primary Endpoint: To assess the safety and determine the MTD of Veliparib in this combination.
-
Pharmacodynamic Assessments: Measurement of poly(ADP-ribose) in peripheral blood mononuclear cells.
Phase I Study of Veliparib with Carboplatin and Etoposide in Extensive-Stage Small Cell Lung Cancer
-
Study Design: A 3+3 dose-escalation design.
-
Patient Population: Patients with extensive-stage small cell lung cancer or other advanced/metastatic solid tumors.
-
Treatment Regimen: Oral Veliparib (escalating from 80 mg to 240 mg BID on 7-day, 14-day, or continuous schedules) in combination with intravenous carboplatin (AUC 5 on day 1) and etoposide (100 mg/m² on days 1–3) in 21-day cycles. Patients without disease progression could continue on Veliparib monotherapy (400 mg BID).
-
Primary Endpoint: To determine the MTD and recommended Phase II dose (RP2D).
Visualizing the Science: Signaling Pathways and Experimental Workflows
To better illustrate the complex biological and experimental processes involved in Veliparib research, the following diagrams have been generated using the DOT language.
Caption: Veliparib's Mechanism of Action.
Caption: Standard 3+3 Dose Escalation Workflow.
Caption: Potential Mechanisms of Resistance to Veliparib.
Pharmacokinetics and Pharmacodynamics
Veliparib exhibits good oral bioavailability, with peak absorption occurring between 0.5 and 1.5 hours after a single dose. A 50 mg dose results in a maximum concentration of 0.45 µM. Significant inhibition of PARP levels in both tumor tissue and peripheral blood mononuclear cells is observed 3 to 6 hours after administration, with recovery at 24 hours, supporting a twice-daily dosing schedule to maintain adequate PARP inhibition.
Pharmacokinetic studies have shown that Veliparib has linear pharmacokinetics. A population pharmacokinetic analysis of data from 1470 patients determined the apparent oral clearance to be 479 L/day and the volume of distribution to be 152 L. Renal impairment was found to increase Veliparib exposure, while factors like age, race, and cancer type did not have a clinically significant impact.
Safety and Tolerability
In early-phase trials, Veliparib has been generally well-tolerated. The most common adverse events are nausea, fatigue, and hematologic toxicities, including lymphopenia, neutropenia, anemia, and thrombocytopenia. The severity and incidence of these side effects can increase when Veliparib is combined with chemotherapy, often necessitating dose reductions of the chemotherapeutic agents.
Future Directions and Unanswered Questions
Early-stage research has established a solid foundation for the clinical development of Veliparib. However, several key questions remain:
-
Biomarker Identification: Beyond BRCA1/2 mutations, there is a critical need to identify reliable biomarkers to predict which patients are most likely to respond to Veliparib, both as a monotherapy and in combination therapies.
-
Overcoming Resistance: Understanding and overcoming the mechanisms of acquired resistance to PARP inhibitors is a significant challenge for their long-term efficacy.
-
Optimal Combinations: Further research is needed to determine the most effective and tolerable combination strategies for Veliparib with other targeted agents, immunotherapies, and conventional treatments.
-
Expanding to Other Tumor Types: Investigating the potential of Veliparib in other tumor types with "BRCAness" or other DNA repair deficiencies is an active area of research.
References
Preliminary Studies on the Off-Target Effects of Veliparib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP-1 and PARP-2, which play a crucial role in DNA single-strand break repair.[1] While its on-target effects have been extensively studied in the context of cancer therapy, particularly in tumors with deficiencies in the homologous recombination repair pathway, a comprehensive understanding of its off-target interactions is critical for a complete safety and efficacy profile. This technical guide provides a detailed overview of preliminary studies investigating the off-target effects of Veliparib, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Data on Off-Target Interactions
Veliparib has demonstrated a generally high degree of selectivity for its primary targets, PARP-1 and PARP-2. However, preliminary studies have identified a limited number of potential off-target interactions, primarily within the kinome.
Kinase Inhibition Profile
In a focused in vitro kinase screen, Veliparib exhibited low micromolar affinity for two serine/threonine kinases:
| Target Kinase | IC50 (µM) |
| PIM1 | 17 |
| CDK9 | 8.2 |
Table 1: Kinase off-target inhibition data for Veliparib.
Proteome-Wide Off-Target Profiling
A chemical proteomics study utilizing an affinity-based mass spectrometry approach in CAL-51 breast cancer cells identified a total of seven potential protein interactors for Veliparib.[2] These included the expected on-targets PARP-1 and PARP-2, along with some of their known binding partners. Notably, when compared to other clinical PARP inhibitors in the same study, Veliparib did not show any unique off-target interacting proteins with a high statistical confidence (SAINT score > 0.5), underscoring its high selectivity.[2] The complete list of the seven identified potential interactors is detailed in the study by Knezevic et al., 2016.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of Veliparib's off-target effects.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PIM1, CDK9)
-
Kinase-specific substrate
-
ATP
-
Veliparib (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Veliparib in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of diluted Veliparib or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each Veliparib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Chemical Proteomics for Off-Target Identification
This protocol describes a general workflow for identifying protein targets of a small molecule using affinity-based chemical proteomics.
Materials:
-
Veliparib-conjugated affinity beads (e.g., NHS-activated sepharose beads)
-
Control beads (e.g., blocked beads without the compound)
-
Cell line of interest (e.g., CAL-51)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer (e.g., LTQ-Orbitrap)
Procedure:
-
Cell Lysis: Harvest and lyse cells to obtain a total protein lysate.
-
Affinity Pulldown:
-
Incubate the cell lysate with the Veliparib-conjugated affinity beads and control beads for a defined period (e.g., 2 hours at 4°C) to allow for protein binding.
-
For competition experiments, pre-incubate the lysate with an excess of free Veliparib before adding the affinity beads.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Protein Digestion: Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search engine (e.g., Sequest, Mascot).
-
Quantify the relative abundance of proteins in the Veliparib pulldown versus the control pulldown (e.g., using spectral counting or label-free quantification).
-
Use statistical tools (e.g., SAINT analysis) to identify high-confidence interacting proteins.
-
Visualizations
PIM1 Signaling Pathway
Caption: PIM1 kinase signaling pathway.
CDK9 Signaling Pathway
Caption: CDK9 in transcriptional regulation.
Experimental Workflow for Chemical Proteomics
Caption: Chemical proteomics workflow.
Conclusion
The preliminary studies on Veliparib's off-target effects suggest a high degree of selectivity for its intended PARP targets. While low micromolar interactions with the kinases PIM1 and CDK9 have been identified, the broader proteome-wide analysis did not reveal significant and unique off-target binding. This favorable off-target profile supports the continued clinical development of Veliparib. However, further investigations, including more extensive kinome profiling and functional assays to elucidate the biological consequences of the observed weak off-target interactions, are warranted to build a more complete understanding of Veliparib's pharmacological profile. This in-depth knowledge will be invaluable for optimizing its therapeutic use and anticipating potential combination strategies in cancer treatment.
References
The Preclinical Pharmacokinetic Profile of Veliparib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP). Understanding the absorption, distribution, metabolism, and excretion (ADME) of Veliparib in preclinical models is crucial for its development as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways to support further research and development efforts.
Pharmacokinetics of Veliparib in Preclinical Models
Veliparib has been evaluated in various preclinical species, primarily rats, mice, and dogs, to characterize its pharmacokinetic properties. These studies have demonstrated that Veliparib possesses favorable characteristics for an orally administered anti-cancer agent.
Absorption
Veliparib is readily absorbed following oral administration in preclinical species. In rats, the absolute oral bioavailability has been determined to be 52.3%[1]. Studies in mice and dogs also indicate good oral bioavailability[2]. Peak plasma concentrations (Cmax) in rats are typically observed within 0.5 to 1 hour after oral dosing, indicating rapid absorption[1].
Distribution
Following absorption, Veliparib distributes widely into tissues. In rats administered radiolabeled Veliparib, radioactivity was detected throughout various tissues[3]. A study in mice fed a diet containing Veliparib showed drug distribution to the plasma, mammary gland, and liver[4].
Metabolism
The metabolism of Veliparib occurs primarily on the pyrrolidine moiety of the molecule. The major metabolic pathways include the formation of a lactam (M8), an amino acid (M3), and an N-carbamoyl glucuronide. Additionally, oxidation on the benzoimidazole carboxamide and subsequent glucuronidation have been observed. In rats and dogs, a monooxygenated metabolite (M2) and the amino acid metabolite (M3) are significant in circulation, while the lactam metabolite (M8) is a major excretory metabolite. In vitro studies have identified CYP2D6 as the primary cytochrome P450 enzyme responsible for Veliparib metabolism, with minor contributions from CYP1A2, 2C19, and 3A4.
Excretion
The primary route of elimination for Veliparib and its metabolites is through the urine. A substantial portion of the administered dose is excreted as the unchanged parent drug. In rats, approximately 54% of an administered dose is recovered in the urine as unchanged Veliparib, while in dogs, this value is about 41%.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Veliparib in various preclinical models.
Table 1: Pharmacokinetic Parameters of Veliparib in Rats Following a Single Dose
| Parameter | Intravenous (2 mg/kg) | Oral (6 mg/kg) |
| Cmax (ng/mL) | - | 1014.7 ± 42.9 |
| Tmax (h) | - | 0.5 |
| AUC(0-t) (h*ng/mL) | 647.2 ± 85.2 | 1014.7 ± 42.9 |
| t1/2z (h) | 2.4 ± 0.7 | 2.5 ± 1.0 |
| Bioavailability (%) | - | 52.3 |
Data from Sallam et al., 2024
Table 2: Tissue Distribution of Veliparib in BRCA1-deficient Mice Following Dietary Administration
| Tissue | Concentration (ng/g or ng/mL) |
| Plasma | 150 ± 50 |
| Mammary Gland | 300 ± 100 |
| Liver | 450 ± 150 |
Mice were fed a diet containing 100 mg/kg Veliparib for two weeks.
Table 3: Urinary Excretion of Unchanged Veliparib in Preclinical Species
| Species | % of Dose Excreted as Unchanged Drug in Urine |
| Rat | ~54% |
| Dog | ~41% |
Data from Li et al., 2011
Signaling Pathway of Veliparib
Veliparib exerts its therapeutic effect by inhibiting PARP enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., cells with BRCA1/2 mutations), the accumulation of unrepaired DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality.
Caption: Mechanism of action of Veliparib in DNA damage repair.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical pharmacokinetic studies. The following sections outline typical protocols for in vivo studies and bioanalytical sample analysis.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Veliparib following oral and intravenous administration.
Animals:
-
Species: Male Sprague-Dawley rats
-
Weight: 200 ± 20 g
-
Housing: Housed individually in cages with free access to water. Fasted overnight before drug administration.
Drug Formulation:
-
Oral (PO): Veliparib dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) to a final concentration for a 6 mg/kg dose.
-
Intravenous (IV): Veliparib dissolved in a sterile isotonic saline solution for a 2 mg/kg dose.
Administration:
-
Oral: Administer the Veliparib suspension by oral gavage using a suitable gavage needle (e.g., 18-20 gauge for rats). The volume should not exceed 10 mL/kg.
-
Intravenous: Administer the Veliparib solution as a bolus injection into the lateral tail vein using a 25-27 gauge needle.
Blood Sampling:
-
Collect blood samples (~0.3 mL) from the tail vein or other appropriate site at the following time points post-dose: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples at 3,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Pharmacokinetic Analysis:
-
Analyze plasma samples for Veliparib concentration using a validated bioanalytical method (see section 4.2).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using non-compartmental analysis with software such as Phoenix WinNonlin.
Bioanalytical Method for Veliparib in Plasma
This protocol outlines a sensitive and specific method for the quantification of Veliparib in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column (e.g., UPLC HSS T3).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Veliparib and the internal standard.
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of Veliparib into blank plasma.
-
Analyze these samples along with the study samples to ensure the accuracy and precision of the assay.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion
Veliparib demonstrates favorable pharmacokinetic properties in preclinical models, including good oral absorption, wide tissue distribution, and a predictable metabolic and excretory profile. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on the advancement of Veliparib as a potential cancer therapeutic. Further investigation into the pharmacokinetics in different disease models and in combination with other agents will continue to be a critical aspect of its development.
References
- 1. akjournals.com [akjournals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Disposition and drug-drug interaction potential of veliparib (ABT-888), a novel and potent inhibitor of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of Veliparib's Synergistic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veliparib (ABT-888) is an orally bioavailable, potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which are critical components of the DNA damage repair (DDR) machinery. By targeting PARP, Veliparib disrupts the repair of single-strand DNA breaks (SSBs). In cancer cells, particularly those with pre-existing defects in other DNA repair pathways such as homologous recombination (HR), this inhibition leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately resulting in synthetic lethality and apoptotic cell death. This mechanism of action forms a strong rationale for combining Veliparib with DNA-damaging agents like chemotherapy and radiation to enhance their cytotoxic effects. This technical guide provides an in-depth assessment of the synergistic potential of Veliparib, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the underlying biological pathways and clinical trial workflows.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are central to the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks.[1] Upon detection of a DNA SSB, PARP binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to effectuate repair.
Veliparib competitively inhibits the catalytic activity of PARP1 and PARP2.[2] This inhibition prevents the repair of SSBs, which can then degenerate into more cytotoxic double-strand breaks (DSBs) when encountered by the replication fork during cell division. In healthy cells with proficient homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in HR, often due to mutations in genes like BRCA1 and BRCA2, the repair of these DSBs is compromised.[2] This concurrent failure of two critical DNA repair pathways leads to genomic instability and cell death, a concept known as synthetic lethality.[1]
Synergistic Potential with Chemotherapy and Radiation
The primary rationale for combining Veliparib with cytotoxic therapies is to potentiate their DNA-damaging effects. Many conventional chemotherapeutic agents (e.g., platinum compounds, topoisomerase inhibitors) and radiation therapy induce SSBs and DSBs. By inhibiting PARP-mediated DNA repair, Veliparib can lower the threshold of DNA damage required to induce cancer cell death, thereby enhancing the efficacy of these treatments.
Clinical Evidence of Synergy: Selected Trials
Veliparib has been investigated in numerous clinical trials in combination with various anticancer agents across a range of solid tumors. The following tables summarize key quantitative data from selected studies that highlight its synergistic potential.
Non-Small Cell Lung Cancer (NSCLC)
A randomized Phase II study evaluated the addition of Veliparib to the standard chemotherapy regimen of carboplatin and paclitaxel in previously untreated patients with advanced or metastatic NSCLC.
Table 1: Efficacy of Veliparib with Carboplatin and Paclitaxel in Advanced/Metastatic NSCLC (Phase II)
| Endpoint | Veliparib + Chemo (n=105) | Placebo + Chemo (n=53) | Hazard Ratio (95% CI) | p-value |
| Overall Population | ||||
| Median Progression-Free Survival (PFS) | 5.8 months | 4.2 months | 0.72 (0.45–1.15) | 0.17 |
| Median Overall Survival (OS) | 11.7 months | 9.1 months | 0.80 (0.54–1.18) | 0.27 |
| Objective Response Rate (ORR) | 32.4% | 32.1% | - | - |
| Squamous Histology Subgroup | ||||
| Median Progression-Free Survival (PFS) | 6.1 months | 4.1 months | 0.54 (0.26–1.12) | 0.098 |
| Median Overall Survival (OS) | 10.3 months | 8.4 months | 0.73 (0.43–1.24) | 0.24 |
Data sourced from a randomized, placebo-controlled, Phase II study.[3]
A subsequent Phase III trial in advanced squamous NSCLC did not meet its primary endpoint of improving overall survival in current smokers. However, an exploratory analysis suggested a potential benefit in a biomarker-selected (LP52-positive) population.
Metastatic Pancreatic Cancer
A Phase I/II study investigated the combination of Veliparib with a modified FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) regimen in patients with metastatic pancreatic ductal adenocarcinoma (PDAC).
Table 2: Efficacy of Veliparib with mFOLFOX in Metastatic Pancreatic Cancer (Phase I/II)
| Patient Subgroup | Objective Response Rate (ORR) |
| Overall Population | 26% |
| Platinum-naïve, HR-DDR mutated | 57% |
Data from a single-arm, open-label, Phase I/II study.
Adverse Events in Combination Therapy
The addition of Veliparib to chemotherapy is generally associated with an increase in hematological toxicities.
Table 3: Common Grade 3/4 Adverse Events with Veliparib Combination Therapy
| Adverse Event | Veliparib + Chemo | Placebo + Chemo |
| NSCLC (with Carboplatin/Paclitaxel) | ||
| Neutropenia | 24% | 20% |
| Anemia | 10% | 11% |
| Ovarian Cancer (VELIA trial, with Carboplatin/Paclitaxel) | ||
| Neutropenia | 58% | 49% |
| Anemia | 38% | 26% |
| Thrombocytopenia | 28% | 8% |
Data from a Phase III study in advanced squamous NSCLC and the VELIA trial in ovarian cancer.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for two key studies.
Phase II Study of Veliparib with Carboplatin and Paclitaxel in NSCLC
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase II trial.
-
Patient Population: Previously untreated patients with metastatic or advanced NSCLC.
-
Randomization: 2:1 ratio to receive either Veliparib or placebo in combination with chemotherapy.
-
Treatment Regimen:
-
Veliparib/Placebo: 120 mg orally twice daily on days 1-7 of each 21-day cycle.
-
Chemotherapy: Carboplatin (AUC 6 mg/mL/min) and paclitaxel (200 mg/m²) administered on day 3 of each cycle.
-
Duration: A maximum of six cycles.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.
Phase I/II Study of Veliparib with mFOLFOX in Pancreatic Cancer
-
Study Design: A single-arm, open-label, Phase I/II trial.
-
Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma.
-
Phase I: A 3+3 dose escalation design to determine the recommended Phase II dose (RP2D) of Veliparib. Veliparib doses ranged from 40 mg to 250 mg twice daily on days 1-7 of a 14-day cycle.
-
Phase II: Two parallel cohorts (untreated and previously treated) to assess the objective response rate (ORR) at the RP2D.
-
Treatment Regimen (at RP2D):
-
Veliparib: 200 mg orally twice daily on days 1-7 of each 14-day cycle.
-
mFOLFOX: Standard modified FOLFOX6 regimen without the 5-FU bolus, administered every two weeks.
-
-
Primary Endpoint (Phase II): Objective response rate (ORR).
-
Correlative Studies: Germline and somatic testing for pathogenic mutations in homologous recombination DNA damage response and repair (HR-DDR) genes.
Conclusion and Future Directions
Veliparib has demonstrated synergistic potential when combined with chemotherapy in various solid tumors, particularly in patient subgroups with underlying deficiencies in DNA damage repair pathways. The clinical data, while mixed in some larger trials, underscore the importance of biomarker-driven patient selection to identify those most likely to benefit from PARP inhibition. The favorable outcomes observed in HR-DDR mutated pancreatic cancer and the trend towards benefit in a biomarker-selected NSCLC population highlight the need for further investigation into predictive biomarkers. Future research should focus on refining these biomarker strategies, exploring novel combination therapies, and understanding the mechanisms of resistance to PARP inhibitors to optimize the clinical application of Veliparib and other agents in this class.
References
Methodological & Application
Application Notes and Protocols: Utilizing Veliparib in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP-1 and PARP-2.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1] By inhibiting PARP, Veliparib prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1]
In cancer cells with deficiencies in other DNA repair pathways, particularly homologous recombination (HR) which is responsible for repairing DSBs, the inhibition of PARP by Veliparib can be synthetically lethal.[3] This concept forms the basis of its efficacy in tumors with mutations in genes like BRCA1 and BRCA2, which are essential for HR.
Furthermore, Veliparib has been shown to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents such as platinum compounds (e.g., carboplatin, cisplatin), alkylating agents (e.g., temozolomide), and topoisomerase inhibitors. These chemotherapy drugs induce DNA lesions that are normally repaired by pathways involving PARP. By combining Veliparib with these agents, the cancer cells' ability to repair the chemotherapy-induced DNA damage is significantly impaired, leading to enhanced tumor cell death. This combination strategy is being actively pursued in clinical trials across various solid tumors.
Mechanism of Action: Synergistic Effect of Veliparib and Chemotherapy
The following diagram illustrates the synergistic mechanism of action between Veliparib and DNA-damaging chemotherapy.
Caption: Signaling pathway of Veliparib in combination with chemotherapy.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy and safety data from key clinical trials of Veliparib in combination with various chemotherapy regimens across different cancer types.
Table 1: Veliparib with Carboplatin and Paclitaxel
| Cancer Type | Trial Phase | Treatment Arm | N | Median PFS (months) | Median OS (months) | ORR (%) | Key Grade 3/4 AEs (%) |
| Advanced/Metastatic NSCLC | II | Veliparib + C/P | 105 | 5.8 | 11.7 | 32.4 | Neutropenia, Thrombocytopenia, Anemia (comparable to placebo) |
| Placebo + C/P | 53 | 4.2 | 9.1 | 32.1 | |||
| Advanced Squamous NSCLC | III | Veliparib + C/P | 486 | 5.6 | 12.2 | 37 | Neutropenia, Anemia, Thrombocytopenia |
| Placebo + C/P | 484 | 5.6 | 11.2 | 37 | |||
| BRCA-mutated Advanced Breast Cancer (BROCADE3) | III | Veliparib + C/P | 337 | 14.5 | 32.4 | - | Neutropenia, Anemia, Thrombocytopenia |
| Placebo + C/P | 172 | 12.6 | 28.2 | - | |||
| Triple-Negative Breast Cancer (TNBC) with "BRCA-like" phenotype | II (SWOG S1416) | Veliparib + Cisplatin | - | 5.9 | - | - | Neutropenia (74), Anemia, Thrombocytopenia |
| Placebo + Cisplatin | - | 4.2 | - | - | Neutropenia (52), Anemia, Thrombocytopenia |
C/P: Carboplatin/Paclitaxel; NSCLC: Non-Small Cell Lung Cancer; PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; AEs: Adverse Events.
Table 2: Veliparib with Other Chemotherapy Regimens
| Cancer Type | Trial Phase | Treatment Arm | N | Median PFS (months) | Median OS (months) | ORR (%) | Key Grade 3/4 AEs (%) |
| Metastatic Melanoma | II | Veliparib (20mg) + TMZ | 116 | 3.7 | 10.8 | 10.3 | Thrombocytopenia, Neutropenia, Leukopenia (55) |
| Veliparib (40mg) + TMZ | 115 | 3.6 | 13.6 | 8.7 | Thrombocytopenia, Neutropenia, Leukopenia (63) | ||
| Placebo + TMZ | 115 | 2.0 | 12.9 | 7.0 | Thrombocytopenia, Neutropenia, Leukopenia (41) | ||
| Metastatic Pancreatic Cancer | I/II | Veliparib + FOLFOX | 64 | - | - | 26 | Neutropenia (16), Anemia, Thrombocytopenia |
| Metastatic Colorectal Cancer | II | Veliparib + FOLFIRI | 65 | 12 | 25 | 57 | Neutropenia (59), Anemia (39) |
| Placebo + FOLFIRI | 65 | 11 | 27 | 62 | Neutropenia (22), Anemia (19) |
TMZ: Temozolomide; FOLFOX: 5-Fluorouracil, Leucovorin, Oxaliplatin; FOLFIRI: 5-Fluorouracil, Leucovorin, Irinotecan.
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments to evaluate the combination of Veliparib and chemotherapy.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation of Veliparib with chemotherapy.
In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of Veliparib in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Veliparib (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Carboplatin, stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of Veliparib and the chemotherapeutic agent in cell culture medium.
-
Aspirate the overnight medium from the cells and add 100 µL of medium containing the single agents or their combination at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The combination index (CI) can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Clonogenic Survival Assay
This assay assesses the long-term effect of the combination treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or petri dishes
-
Veliparib
-
Chemotherapeutic agent
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed an appropriate number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield 20-150 colonies per plate.
-
Treatment: Allow cells to attach overnight. Treat the cells with Veliparib, the chemotherapeutic agent, or the combination for a specified period (e.g., 24 hours).
-
Colony Formation: After treatment, wash the cells with PBS and replace with fresh drug-free medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (≥50 cells) are formed.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of acetic acid and methanol (1:7) for 5 minutes.
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 2 hours.
-
-
Colony Counting: Gently rinse the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The dose enhancement factor (DEF) can be calculated to quantify the synergistic effect.
Western Blot for PARP Activity and DNA Damage
This protocol is for detecting changes in PARP activity (by measuring PAR levels) and DNA damage (by measuring γH2AX) following treatment.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PAR, anti-γH2AX, anti-PARP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of Veliparib and chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Veliparib formulation for oral gavage
-
Chemotherapeutic agent formulation for injection (e.g., intraperitoneal)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Veliparib alone, chemotherapy alone, combination).
-
Treatment Administration:
-
Administer Veliparib via oral gavage at the predetermined dose and schedule (e.g., daily or twice daily).
-
Administer the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal injection) at its established dose and schedule.
-
-
Monitoring: Monitor tumor volume (calculated as (length x width²)/2), body weight, and the general health of the mice throughout the study.
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
-
Statistical Analysis: Compare tumor growth inhibition between the different treatment groups using appropriate statistical methods (e.g., ANOVA, t-test).
These protocols provide a foundational framework for investigating the combination of Veliparib and chemotherapy. It is recommended to optimize the specific conditions for each cell line and experimental setup.
References
Application Notes and Protocols for Assessing Veliparib Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP, Veliparib prevents the repair of SSBs, which can then lead to the formation of more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[1]
In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs is particularly lethal. This concept, known as synthetic lethality, forms the primary basis for the therapeutic application of PARP inhibitors like Veliparib in certain cancers.[3] Veliparib has also been shown to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[3]
These application notes provide detailed in vitro protocols to assess the efficacy of Veliparib, focusing on its ability to inhibit PARP activity, reduce cancer cell viability and long-term survival, induce DNA damage, and alter cell cycle progression.
Key Concepts: Signaling Pathway of PARP Inhibition by Veliparib
The primary mechanism of action of Veliparib involves the inhibition of PARP-1 and PARP-2. In the context of DNA damage, particularly SSBs, PARP-1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Veliparib competitively binds to the NAD+ binding site of the PARP enzyme, preventing PAR chain formation and thereby inhibiting the repair of SSBs. The unresolved SSBs can then collapse replication forks, leading to the formation of DSBs. In cells with competent HR repair, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., BRCA-mutated), the accumulation of DSBs leads to genomic instability and ultimately, apoptosis.
Experimental Workflow for Assessing Veliparib Efficacy
A systematic in vitro evaluation of Veliparib efficacy involves a series of assays to characterize its biochemical and cellular effects. The following workflow outlines a logical progression of experiments from target engagement to cellular consequences.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Veliparib's in vitro activity, compiled from various studies.
Table 1: Veliparib PARP Inhibition
| Parameter | Value | Cell Line/System | Reference |
| Ki (PARP-1) | 5.2 nM | Biochemical Assay | |
| Ki (PARP-2) | 2.9 nM | Biochemical Assay | |
| IC50 (PARP-1) | 4.4 nM | Chemiluminescent Assay | |
| IC50 (PARP-1) | 3.3 nM | Biochemical Assay |
Table 2: Veliparib Cellular Activity
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Viability | Ishikawa | IC50 | 133.5 µM | |
| NTERA-2 CisR | % Viability Reduction (with 0.1 µg/ml cisplatin + 75 µM Veliparib) | 34% | ||
| Clonogenic Survival | HCC827 | % Survival (with 50 µM Veliparib) | ~10% | |
| PC9 | % Survival (with 10 µM Veliparib) | ~20% | ||
| A549 | % Survival (with 50 µM Veliparib) | ~20% | ||
| H157 | % Survival (with 50 µM Veliparib) | ~20% | ||
| Apoptosis | Ishikawa | % Apoptotic Cells (Veliparib + RT) | 35.53 ± 1.63% | |
| Ishikawa | % Apoptotic Cells (Veliparib alone) | 9.97 ± 1.56% | ||
| DNA Damage (γH2AX) | Ishikawa | % Increase in γH2AX (Veliparib vs Control) | 6.14 ± 0.63% | |
| Ishikawa | % Increase in γH2AX (Veliparib + RT vs RT) | 13.16 ± 1.69% |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the effect of Veliparib on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant and BRCA-proficient)
-
Complete cell culture medium
-
Veliparib stock solution (in DMSO)
-
96-well clear-bottom black plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Veliparib in complete medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared Veliparib dilutions or controls.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Veliparib concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay measures the direct inhibitory effect of Veliparib on PARP enzyme activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (histone-coated plates)
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Veliparib stock solution
-
Assay buffer
-
Wash buffer
-
96-well white plates
-
Luminometer
Protocol:
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well white plate.
-
Add Veliparib at various concentrations to the test wells. Include a no-inhibitor control and a no-enzyme control.
-
-
Enzyme Addition:
-
Dilute the PARP-1 enzyme in assay buffer and add 25 µL to each well (except the no-enzyme control).
-
-
Reaction Initiation:
-
Prepare a reaction mix containing activated DNA and biotinylated NAD+ in assay buffer.
-
Add 25 µL of the reaction mix to all wells to start the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all readings.
-
Calculate the percentage of PARP inhibition for each Veliparib concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Veliparib concentration.
-
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with Veliparib, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Veliparib stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
-
PBS
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of Veliparib for 24 hours.
-
Include a vehicle control.
-
-
Colony Formation:
-
After 24 hours, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol for 10 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Carefully wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the surviving fraction against the Veliparib concentration.
-
DNA Damage Assessment (γH2AX and RAD51 Foci Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks (via γH2AX foci) and the engagement of the homologous recombination repair machinery (via RAD51 foci) following Veliparib treatment.
Materials:
-
Cancer cell lines
-
Coverslips in 24-well plates
-
Veliparib stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: anti-γH2AX (Ser139) and anti-RAD51
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in 24-well plates and allow them to attach.
-
Treat cells with Veliparib at the desired concentration and for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.3% Triton X-100 for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji). At least 100 cells should be counted per condition.
-
Compare the average number of foci in treated cells to control cells.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the effect of Veliparib on cell cycle progression.
Materials:
-
Cancer cell lines
-
Veliparib stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with Veliparib for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of Veliparib-treated cells to that of control cells.
-
References
Measuring PARP Inhibition by Veliparib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] PARP enzymes play a crucial role in DNA single-strand break repair through the base excision repair (BER) pathway.[2][3] Inhibition of PARP by Veliparib leads to the accumulation of unrepaired single-strand breaks, which can subsequently result in the formation of cytotoxic double-strand breaks during DNA replication.[2] This mechanism of "synthetic lethality" is particularly effective in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.
These application notes provide a detailed overview of various techniques to measure the inhibitory activity of Veliparib, from in vitro biochemical assays to cell-based and in vivo pharmacodynamic assessments. The provided protocols are intended to serve as a comprehensive resource for researchers in academic and industrial settings.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Veliparib's inhibitory activity against PARP enzymes.
Table 1: In Vitro Inhibitory Activity of Veliparib
| Parameter | Target | Value (nM) | Assay Conditions |
| Ki | PARP-1 | 5.2 | Cell-free enzymatic assay. |
| Ki | PARP-2 | 2.9 | Cell-free enzymatic assay. |
| IC50 | PARP-1 | 3.3 | PARP-1 inhibition assay. |
| EC50 | PARP activity in C41 cells | 2 | Inhibition of PARP activity in whole cells. |
Table 2: Cellular Activity of Veliparib
| Cell Line | Assay Type | Parameter | Value (µM) | Additional Notes |
| Ishikawa | Cell Viability (CCK-8) | IC10 | 1.7 | 24-hour treatment. |
| Ishikawa | Cell Viability (CCK-8) | IC50 | 133.5 | 24-hour treatment. |
| Jurkat | Cell Viability (MTS) | EC50 | 3 | 96-hour treatment. |
| H1299 | Clonogenic Survival | - | 10 | Suppressed surviving fraction by 43%. |
Signaling Pathways and Experimental Workflows
PARP Signaling in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how its inhibition by Veliparib leads to cell death in homologous recombination-deficient cells.
Caption: PARP-1 signaling in DNA repair and the mechanism of action of Veliparib.
Experimental Workflow for Measuring PARP Inhibition
This diagram outlines a typical workflow for assessing the efficacy of Veliparib, from initial in vitro screening to in vivo pharmacodynamic studies.
Caption: General experimental workflow for evaluating Veliparib's PARP inhibitory effects.
Experimental Protocols
In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and is designed to determine the IC50 of Veliparib against purified PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT)
-
Veliparib stock solution (in DMSO)
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare serial dilutions of Veliparib in assay buffer. The final DMSO concentration should be kept below 1%.
-
To each well of the histone-coated plate, add 25 µL of the PARP-1/Activated DNA mixture.
-
Add 5 µL of the diluted Veliparib or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of biotinylated NAD+ to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of chemiluminescent HRP substrate to each well.
-
Immediately read the luminescence using a plate reader.
-
Calculate the percent inhibition for each Veliparib concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular PAR Level Measurement (ELISA)
This protocol describes the measurement of poly(ADP-ribose) (PAR) levels in cell lysates as a direct pharmacodynamic marker of Veliparib's activity.
Materials:
-
Cell culture plates and reagents
-
Veliparib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Commercially available PAR ELISA kit
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Veliparib or vehicle control for the desired duration (e.g., 2-24 hours).
-
Optional: Induce DNA damage with an agent like H2O2 or MMS for a short period before harvesting to increase the basal PAR levels.
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform the PAR ELISA according to the manufacturer's instructions. This typically involves:
-
Adding a standardized amount of cell lysate to the antibody-coated wells.
-
Incubating to allow PAR capture.
-
Washing the wells.
-
Adding a detection antibody followed by a secondary HRP-conjugated antibody.
-
Adding a colorimetric substrate and stopping the reaction.
-
-
Measure the absorbance using a microplate reader.
-
Normalize the PAR levels to the total protein concentration for each sample.
-
Calculate the percent reduction in PAR levels compared to the vehicle-treated control.
Western Blot for γH2AX and Cleaved PARP
This protocol is for detecting the DNA double-strand break marker, phosphorylated H2AX (γH2AX), and apoptosis marker, cleaved PARP, in cells treated with Veliparib.
Materials:
-
Cell culture reagents
-
Veliparib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies: anti-γH2AX (Ser139), anti-cleaved PARP (Asp214), anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Veliparib as described in the cellular PAR level measurement protocol.
-
Harvest and lyse the cells. Determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For γH2AX, a wet transfer overnight at 4°C is often recommended for better transfer of the low molecular weight histone protein.
-
Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-antibodies like anti-γH2AX, 5% BSA in TBST is often preferred over milk.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (MTS/CCK-8)
This protocol measures the effect of Veliparib on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium and cells
-
Veliparib
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Prepare a serial dilution of Veliparib in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of Veliparib or vehicle control.
-
Incubate the plate for the desired period (e.g., 24-96 hours).
-
Add 10-20 µL of MTS or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Fluorescence Polarization (FP) PARP Trapping Assay
This assay biochemically quantifies the ability of Veliparib to trap PARP-1 on a fluorescently labeled DNA oligonucleotide.
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe with a single-strand break
-
NAD+
-
Assay buffer
-
Veliparib
-
Black, low-volume 384-well plate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of Veliparib in assay buffer.
-
In a 384-well plate, add the PARP-1 enzyme and the fluorescent DNA probe to each well.
-
Add the diluted Veliparib or vehicle control.
-
Incubate for 30 minutes at room temperature to allow for PARP-1 binding to the DNA and the inhibitor.
-
Initiate the auto-PARylation reaction by adding NAD+ to all wells except for the "no NAD+" control wells (which represent 100% trapping).
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence polarization using a plate reader.
-
An increase in the FP signal in the presence of Veliparib compared to the NAD+ control indicates PARP trapping. The potency of trapping can be quantified by determining the EC50 from a dose-response curve.
Conclusion
The techniques and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of Veliparib's PARP inhibitory activity. From initial biochemical characterization to cellular and in vivo pharmacodynamic assessments, these methods are essential for understanding the mechanism of action of Veliparib and for its continued development as a promising anti-cancer therapeutic. The selection of the appropriate assay will depend on the specific research question, whether it is to determine the intrinsic potency of the inhibitor, its effects on cellular pathways, or its efficacy in a preclinical model.
References
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Veliparib Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2] By impeding this repair mechanism, Veliparib enhances the efficacy of DNA-damaging agents and induces synthetic lethality in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[3][4][5] These application notes provide a comprehensive guide to the best practices for the administration of Veliparib in preclinical animal models, covering formulation, dosage, administration routes, and experimental protocols to aid researchers in designing robust and reproducible in vivo studies.
Introduction to Veliparib's Mechanism of Action
Veliparib competitively inhibits the catalytic activity of PARP-1 and PARP-2. In normal cells, single-strand DNA breaks are primarily repaired through the base excision repair (BER) pathway, a process in which PARP plays a crucial role. When PARP is inhibited by Veliparib, these single-strand breaks can accumulate and, during DNA replication, lead to the formation of double-strand breaks. In cells with intact homologous recombination (HR) pathways, these double-strand breaks can be efficiently repaired. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the inability to repair these double-strand breaks leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cells is known as synthetic lethality.
Signaling Pathway of PARP Inhibition
The following diagram illustrates the mechanism of action of Veliparib in the context of DNA repair and synthetic lethality.
Caption: Mechanism of PARP Inhibition by Veliparib.
Quantitative Data Summary for Veliparib Administration in Animal Models
The following tables summarize dosages and pharmacokinetic parameters of Veliparib from various preclinical studies.
Table 1: Veliparib Dosage and Administration in Rodent Models
| Animal Model | Administration Route | Vehicle/Formulation | Dosage | Dosing Schedule | Reference |
| BRCA1-deficient Mice | Oral (in diet) | Dissolved in ethanol and Neobee oil (1:3), mixed into rodent meal powder | 100 mg/kg of diet | Continuous | |
| Sprague-Dawley Rats | Oral (gavage) | Polyethylene glycol 400-ultrapure water (1:1, v/v) | 6 mg/kg | Single dose | |
| Sprague-Dawley Rats | Intravenous | Polyethylene glycol 400-ultrapure water (1:1, v/v) | 2 mg/kg | Single dose | |
| NSG Mice (Xenograft) | Intraperitoneal | Not specified | 3 mg/kg | Daily, 5 days/week |
Table 2: Pharmacokinetic Parameters of Veliparib in Sprague-Dawley Rats
| Parameter | Oral Administration (6 mg/kg) | Intravenous Administration (2 mg/kg) | Reference |
| Cmax | 307.2 ± 37.2 µg/L | - | |
| Tmax | 1.3 h | - | |
| t1/2z | 2.5 ± 1.0 h | 2.4 ± 0.7 h | |
| AUC(0-t) | 1014.7 ± 42.9 hµg/L | 647.2 ± 85.2 hµg/L | |
| Bioavailability | 52.3% | - |
Experimental Protocols
Protocol 1: Preparation and Administration of Veliparib in Rodent Diet
Objective: To provide a detailed methodology for the formulation and continuous oral administration of Veliparib mixed into rodent feed.
Materials:
-
Veliparib (ABT-888) powder
-
Ethanol (200 proof)
-
Neobee® M-5 oil
-
Standard rodent meal powder
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Scale
-
Fume hood
Procedure:
-
Preparation of Veliparib Solution:
-
In a fume hood, weigh the required amount of Veliparib powder.
-
In a glass beaker, dissolve the Veliparib powder in ethanol. The ratio of ethanol to Neobee oil should be 1:3.
-
Once fully dissolved, add the Neobee oil to the solution and mix thoroughly using a magnetic stirrer.
-
-
Incorporation into Rodent Diet:
-
Weigh the desired amount of standard rodent meal powder.
-
Slowly add the Veliparib-ethanol-oil mixture to the meal powder while continuously mixing to ensure a homogenous distribution.
-
Allow the ethanol to evaporate completely under the fume hood. The final diet should be dry and crumbly.
-
Store the medicated diet in a sealed container at 4°C, protected from light.
-
-
Administration to Animals:
-
Provide the Veliparib-containing diet to the animals ad libitum.
-
Replace the medicated diet with a fresh batch at least once a week.
-
Monitor food consumption to estimate the daily dose of Veliparib ingested by each animal.
-
Protocol 2: Oral Gavage Administration of Veliparib in Rodents
Objective: To describe the procedure for accurate oral dosing of Veliparib using gavage.
Materials:
-
Veliparib (ABT-888) powder
-
Vehicle (e.g., Polyethylene glycol 400-ultrapure water, 1:1 v/v)
-
Appropriately sized gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution (e.g., 50% PEG400 in sterile water).
-
Weigh the required amount of Veliparib and dissolve it in the vehicle to achieve the desired final concentration. Gentle warming and vortexing may be necessary to aid dissolution.
-
Ensure the solution is homogenous and free of particulates before administration.
-
-
Animal Handling and Dosing:
-
Weigh each animal to accurately calculate the volume of the dosing solution to be administered.
-
Gently restrain the animal, ensuring it is secure but not distressed.
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to avoid stomach perforation.
-
Attach the gavage needle to the syringe containing the Veliparib solution.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the solution.
-
Withdraw the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or complications.
-
Protocol 3: Intraperitoneal Injection of Veliparib in Rodents
Objective: To provide a step-by-step guide for the intraperitoneal administration of Veliparib.
Materials:
-
Veliparib (ABT-888) powder
-
Sterile vehicle (e.g., saline, PBS)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of Veliparib in the chosen vehicle at the desired concentration.
-
-
Injection Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Properly restrain the animal, exposing the abdomen. For mice, this can be done by scruffing the neck and securing the tail.
-
Tilt the animal's head downwards to allow the abdominal organs to shift forward.
-
Wipe the injection site in the lower right abdominal quadrant with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the cecum, bladder, or other organs.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the Veliparib solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of Veliparib in a xenograft or genetically engineered mouse model.
References
- 1. Complex Disease–, Gene–, and Drug–Drug Interactions: Impacts of Renal Function, CYP2D6 Phenotype, and OCT2 Activity on Veliparib Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. las.touro.edu [las.touro.edu]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Methodologies for Studying Veliparib Resistance Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methodologies and experimental protocols for investigating mechanisms of resistance to the PARP inhibitor, Veliparib. Understanding these resistance pathways is critical for the development of effective therapeutic strategies to overcome treatment failure.
Generation of Veliparib-Resistant Cell Lines
A fundamental approach to studying drug resistance is the development of resistant cell line models. This is typically achieved through continuous or intermittent exposure of a parental cancer cell line to increasing concentrations of Veliparib over an extended period.
Protocol: Generating Veliparib-Resistant Cell Lines
-
Determine the initial IC50 of Veliparib:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of Veliparib concentrations for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (see Protocol 2.1).
-
-
Initial Chronic Exposure:
-
Culture the parental cells in media containing Veliparib at a concentration equal to the IC50.
-
Continuously monitor the cells for signs of recovery and proliferation.
-
Once the cells are actively proliferating, subculture them.
-
-
Dose Escalation:
-
Gradually increase the concentration of Veliparib in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Allow the cells to adapt and resume proliferation at each new concentration before the next increase.
-
This process can take several months to achieve a significantly resistant population.
-
-
Verification of Resistance:
-
Periodically, and upon establishing a resistant line, determine the new IC50 of Veliparib. A significant increase in the IC50 value compared to the parental line confirms resistance.
-
Characterize the resistant phenotype by assessing cross-resistance to other PARP inhibitors or DNA-damaging agents.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cell line at various passages to ensure a consistent source for future experiments.
-
Key Experimental Assays for Characterizing Resistance
Cell Viability Assays
Cell viability assays are essential for determining the cytotoxic effects of Veliparib and quantifying the degree of resistance.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [1]
-
Cell Seeding:
-
Seed 3x10³ to 5x10³ cells per well in 100 µL of culture medium in a 96-well white-walled plate.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of Veliparib (e.g., 25–175 µM) or in combination with other agents.
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader (e.g., GloMax Discover System).
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Western Blotting for DNA Damage and Repair Proteins
Western blotting is used to analyze changes in the expression and post-translational modification of proteins involved in DNA damage response and repair pathways. Key proteins to investigate include PARP1, γH2AX (a marker of DNA double-strand breaks), and components of the homologous recombination pathway (e.g., BRCA1, RAD51).
Protocol: Western Blotting [2][3][4][5]
-
Protein Extraction:
-
Treat parental and Veliparib-resistant cells with the desired concentrations of Veliparib or other DNA-damaging agents.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PARP1, γH2AX, BRCA1, RAD51) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
PARP Trapping Assay
Some PARP inhibitors, including Veliparib, can trap PARP1 and PARP2 enzymes on DNA, leading to cytotoxic DNA-protein crosslinks. The PARP trapping assay quantifies this effect.
Protocol: PARP Trapping by Chromatin Fractionation and Western Blot
-
Cell Treatment:
-
Grow parental and resistant cells to 80-90% confluency.
-
Treat the cells with the desired PARP inhibitor (e.g., Veliparib) for 1 hour.
-
-
Subcellular Fractionation:
-
Fractionate the cells to separate the chromatin-bound proteins from the nuclear soluble proteins using a commercial subcellular fractionation kit.
-
-
Protein Quantification:
-
Measure the protein concentration in both the chromatin-bound and nuclear soluble fractions using a BCA assay.
-
-
Western Blot Analysis:
-
Analyze equal amounts of protein from each fraction by western blotting as described in Protocol 2.2.
-
Probe the membrane with an antibody against PARP1.
-
An increased amount of PARP1 in the chromatin-bound fraction of treated cells compared to untreated cells indicates PARP trapping.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the described experiments to compare parental and Veliparib-resistant cell lines.
Table 1: IC50 Values for Veliparib and Other PARP Inhibitors
| Cell Line | Veliparib IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (nM) |
| Parental | 5.5 ± 0.8 | 1.2 ± 0.3 | 15.2 ± 3.1 |
| Veliparib-Resistant | 48.2 ± 5.1 | 15.7 ± 2.4 | 120.5 ± 15.8 |
Table 2: Relative Protein Expression Levels from Western Blot Analysis
| Protein | Parental (Normalized Intensity) | Veliparib-Resistant (Normalized Intensity) |
| PARP1 | 1.00 | 0.95 |
| p-ATM | 1.00 | 2.50 |
| BRCA1 | 1.00 | 3.20 |
| RAD51 | 1.00 | 2.80 |
Visualization of Key Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate important signaling pathways and experimental workflows involved in the study of Veliparib resistance.
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols for Veliparib in Synthetic Lethality Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Veliparib and Synthetic Lethality
Veliparib (ABT-888) is a potent, orally available small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] The therapeutic application of Veliparib is often rooted in the concept of "synthetic lethality," a genetic interaction where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[1][3][4] In oncology, this approach is powerfully exploited in tumors with pre-existing defects in DNA repair pathways.
The primary synthetic lethal partners for PARP inhibitors are deficiencies in the Homologous Recombination (HR) pathway, most notably mutations in the BRCA1 and BRCA2 genes. Cells with defective HR are unable to efficiently repair DNA double-strand breaks (DSBs). PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway. Inhibition of PARP by Veliparib leads to an accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, generating toxic DSBs. In HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.
Veliparib has also been investigated in combination with DNA-damaging agents like chemotherapy and radiation to potentiate their effects. This strategy aims to induce a state of "BRCAness" or HR deficiency even in tumors without inherent BRCA mutations, thereby expanding the potential application of synthetic lethality.
Mechanism of Action
Veliparib competitively inhibits the catalytic activity of PARP-1 and PARP-2. Another important mechanism for some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a more cytotoxic lesion. Compared to other PARP inhibitors like olaparib and talazoparib, Veliparib is considered to have weaker PARP trapping activity. This characteristic may influence its synergy with different cytotoxic agents and its toxicity profile.
Signaling Pathway and Synthetic Lethality
The following diagram illustrates the principle of synthetic lethality with Veliparib in HR-deficient cancer cells.
References
- 1. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Veliparib in the Laboratory: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2, for laboratory research. The following sections detail its mechanism of action, provide quantitative data for in vitro and in vivo studies, and offer detailed experimental protocols to guide preclinical investigations.
Mechanism of Action
Veliparib is a small molecule inhibitor that competes with NAD+ at the catalytic site of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of toxic double-strand breaks (DSBs).[1] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[1] Beyond catalytic inhibition, PARP inhibitors can also trap PARP enzymes on DNA at the site of damage, creating a cytotoxic lesion that further impedes DNA replication and repair.[2]
Caption: Veliparib inhibits PARP, leading to SSB accumulation and PARP trapping, inducing synthetic lethality in HR-deficient cells.
Quantitative Data for Laboratory Research
The following tables summarize key quantitative parameters for the use of Veliparib in preclinical research.
Table 1: In Vitro Veliparib Dosages and IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Combination Agent | Notes |
| Ishikawa | Endometrial Carcinoma | 133.5 | - | IC10 was 1.7 µM.[3] |
| A549 | Non-Small Cell Lung Cancer | 133.5 | Temozolomide (0.5 µM) | Potentiation of TMZ cytotoxicity. |
| NTERA-2 CisR | Cisplatin-Resistant Germ Cell Tumor | - | Cisplatin (0.1-0.8 µg/ml) | Synergistic effects observed. |
| NTERA-2 CisR | Cisplatin-Resistant Germ Cell Tumor | - | Carboplatin (1-20 µg/ml) | Synergistic effects observed. |
| H1299 | Non-Small Cell Lung Cancer | - | - | 10 µM suppressed the surviving fraction by 43%. |
| Jurkat | T-cell Leukemia | > 10 | Temozolomide (100 µM) | Reduction in cell viability observed. |
| K562 | Chronic Myelogenous Leukemia | > 10 | - | Antiproliferative activity assessed by MTT assay. |
Table 2: In Vivo Veliparib Dosage and Administration
| Animal Model | Cancer Type | Veliparib Dosage | Administration Route | Vehicle | Combination Agent |
| Mice (BRCA1-deficient) | Mammary Tumor | 100 mg/kg in diet | Oral (in diet) | Ethanol and Neobee oil (1:3 ratio) mixed into rodent meal | - |
| Rats | - | 6 mg/kg | Oral | Polyethylene glycol 400-ultrapure water (1:1, v/v) | - |
| Rats | - | 2 mg/kg | Intravenous | Polyethylene glycol 400-ultrapure water (1:1, v/v) | - |
| Mice (NCI-H460 xenograft) | Non-Small Cell Lung Cancer | 25 mg/kg | Intraperitoneal | Not specified | Radiation |
| Mice (TNBC) | Triple-Negative Breast Cancer | 150 mg/kg | Oral (twice daily) | Not specified | Carboplatin, Paclitaxel |
Experimental Protocols
The following are detailed methodologies for key experiments involving Veliparib.
In Vitro Cell Viability Assay (CCK-8/MTS)
This protocol is adapted from studies on endometrial and non-small cell lung cancer cell lines.
Objective: To determine the cytotoxic effect of Veliparib alone or in combination with other agents on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Veliparib (powder form, to be dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of Veliparib (e.g., 10 mM) in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 200 µM). For combination studies, prepare the second agent in a similar manner.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of Veliparib, the combination agent, or vehicle control (medium with DMSO, ensuring the final DMSO concentration is <0.1%).
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Caption: A standard workflow for assessing cell viability after Veliparib treatment in vitro.
In Vivo Xenograft Model Study
This protocol is a general guide based on preclinical studies in mice.
Objective: To evaluate the anti-tumor efficacy of Veliparib, alone or in combination with other therapies, in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Veliparib
-
Vehicle for administration (e.g., PEG400/water or formulated in diet)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Oral Gavage: Prepare a Veliparib suspension in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80). Administer the desired dose (e.g., 25-50 mg/kg) once or twice daily.
-
Dietary Admixture: Dissolve Veliparib in an ethanol/Neobee oil mixture and then incorporate it into the powdered rodent diet at a specified concentration (e.g., 100 mg/kg of diet).
-
-
Treatment Schedule: Administer Veliparib and any combination therapy according to the planned schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x length x width²) and body weight 2-3 times per week. Observe the mice for any signs of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
Pharmacodynamic Assay: PARP Inhibition in PBMCs or Tumor Tissue
This protocol provides a method to assess the in vivo activity of Veliparib by measuring the inhibition of PARP.
Objective: To quantify the level of poly(ADP-ribose) (PAR), the product of PARP activity, in peripheral blood mononuclear cells (PBMCs) or tumor tissue following Veliparib treatment.
Materials:
-
Blood samples or tumor tissue from treated and control animals
-
Ficoll-Paque for PBMC isolation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
ELISA kit for PAR quantification or antibodies for Western blotting (anti-PAR and loading control like anti-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Sample Collection: Collect blood or tumor tissue at specified time points after Veliparib administration (e.g., 2, 4, 6, and 24 hours post-dose).
-
PBMC Isolation: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.
-
Protein Extraction: Lyse PBMCs or homogenized tumor tissue in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
PAR Measurement (ELISA):
-
Follow the manufacturer's protocol for the PAR ELISA kit.
-
Briefly, coat a 96-well plate with the protein lysates.
-
Incubate with a primary antibody against PAR, followed by a secondary HRP-conjugated antibody.
-
Add a substrate and measure the colorimetric change using a microplate reader.
-
-
PAR Measurement (Western Blot):
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PAR.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., actin or tubulin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the PAR levels relative to the total protein concentration or the loading control. Compare the PAR levels in the Veliparib-treated samples to the vehicle-treated controls to determine the percentage of PARP inhibition.
These protocols provide a foundation for the laboratory investigation of Veliparib. Researchers should optimize these methods for their specific cell lines, animal models, and experimental questions. Careful attention to dosage, administration, and pharmacodynamic endpoints will be critical for obtaining robust and reproducible preclinical data.
References
- 1. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I safety, pharmacokinetic and pharmacodynamic study of the poly (ADP-ribose) polymerase (PARP) inhibitor veliparib (ABT-888) in combination with irinotecan in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Veliparib solubility issues in vitro
Welcome to the technical support center for Veliparib (ABT-888). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments involving Veliparib, with a specific focus on solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Veliparib solution is cloudy, or a precipitate has formed in my cell culture media. What should I do?
A1: Precipitation of Veliparib in your experimental media can significantly impact the accuracy and reproducibility of your results by lowering the effective concentration of the compound. The following steps provide a systematic approach to troubleshooting and resolving this issue.
Immediate Steps:
-
Visually Inspect: Confirm the presence of a precipitate. It may appear as cloudiness, fine particles, or larger crystals.
-
Check Stock Solution: Examine your stock solution of Veliparib. If it is also cloudy or contains precipitate, the issue may have originated from the initial dissolution.
-
Review Protocol: Carefully review your experimental protocol, paying close attention to the final concentration of Veliparib and any dilution steps.
Systematic Troubleshooting Workflow:
The following workflow can help you identify the cause of precipitation and find a suitable solution.
Q2: What are the recommended solvents for preparing Veliparib stock solutions?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing Veliparib stock solutions.[1][2][3] Methanol has also been used for preparing stock solutions for analytical purposes.[4]
Q3: What is the solubility of Veliparib in common solvents?
A3: The solubility of Veliparib can vary. Here is a summary of reported solubility data:
| Solvent | Solubility | Reference |
| DMSO | ≥ 6.11 mg/mL | [2] |
| DMSO | ≥ 29 mg/mL (118.71 mM) | |
| DMSO | 50 mg/mL (204.67 mM) (sonication recommended) | |
| Ethanol | ≥ 10.6 mg/mL (with ultrasonic) | |
| Water | Insoluble | |
| Water | 0.275 mg/mL (predicted) |
Q4: What is the recommended procedure for preparing a Veliparib stock solution?
A4: The following protocol provides a general guideline for preparing a Veliparib stock solution in DMSO.
Protocol: Preparation of Veliparib Stock Solution
-
Materials:
-
Veliparib powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the Veliparib powder to room temperature before opening the vial to avoid moisture absorption.
-
Weigh the desired amount of Veliparib powder in a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, you can warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate until the solution is clear.
-
Visually inspect the stock solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Q5: How can I prevent Veliparib from precipitating when I add it to my cell culture media?
A5: Precipitate formation upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic compounds dissolved in DMSO. Here are some preventative measures:
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the Veliparib stock solution.
-
Add stock to media slowly: Add the Veliparib stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even distribution.
-
Avoid high final concentrations: If possible, use the lowest effective concentration of Veliparib in your experiments. If high concentrations are necessary, you may need to optimize the solvent conditions.
-
Final DMSO concentration: Be mindful of the final DMSO concentration in your culture media, as high concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.
Q6: What is the mechanism of action of Veliparib?
A6: Veliparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. PARP enzymes play a crucial role in DNA repair, especially in the base excision repair (BER) pathway that corrects single-strand DNA breaks. By inhibiting PARP, Veliparib prevents the repair of these single-strand breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the inhibition of PARP by Veliparib can lead to synthetic lethality and cell death.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Veliparib CAS#: 912444-00-9 [m.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A rapid and sensitive method for determination of veliparib (ABT-888) in human plasma, bone marrow cells and supernatant by using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Veliparib Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor, Veliparib. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing treatment schedules for synergistic effects in combination with chemotherapy or radiation.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common challenges.
Dosing and Schedule Adjustments
Q1: What are the recommended starting doses and schedules for Veliparib in combination with carboplatin and paclitaxel?
A1: Several clinical trials have explored different dosing schedules. In a phase 1 study, Veliparib doses ranging from 50-200 mg orally twice daily (BID) were tested with carboplatin (AUC 2) and paclitaxel (80 mg/m²) given weekly in a 21-day cycle.[1] Initially, Veliparib was administered on days 1-5, 8-12, and 15-19. However, due to hematologic toxicities, the protocol was amended to a "2 weeks on, 1 week off" schedule for paclitaxel and carboplatin, with continuous Veliparib dosing in the expansion cohort.[1]
Q2: How should the dose of Veliparib be adjusted when combined with carboplatin and etoposide?
A2: A phase 1 dose-escalation study explored Veliparib doses from 80 to 240 mg BID on 7-day, 14-day, or continuous schedules in combination with carboplatin (AUC 5 on day 1) and etoposide (100 mg/m² on days 1-3) in 21-day cycles.[2][3][4] The recommended phase 2 dose (RP2D) was determined to be 240 mg Veliparib for 14 days combined with carboplatin and etoposide. Continuous dosing of Veliparib at 240 mg BID with this chemotherapy regimen resulted in excessive hematologic toxicity, leading to chemotherapy dose delays.
Q3: What are the challenges and recommended dose adjustments when combining Veliparib with temozolomide (TMZ) and radiation?
A3: Combining Veliparib with TMZ and radiation can lead to significant myelosuppression. In a phase I trial for newly diagnosed glioblastoma, Veliparib at 10 mg BID with TMZ at 75 mg/m² for six weeks was well-tolerated. However, the addition of standard partial brain irradiation resulted in severe myelosuppression, even when the Veliparib dose was reduced by 50%. Frequent treatment delays and dose reductions of temozolomide were necessary in patients receiving the combination, which may have impacted the overall efficacy. Careful monitoring of hematologic parameters is crucial, and proactive dose adjustments are often required.
Toxicity Management
Q4: What are the most common dose-limiting toxicities (DLTs) observed with Veliparib combination therapies?
A4: The most frequently reported DLTs across various Veliparib combination trials are hematologic toxicities, including neutropenia, thrombocytopenia, and anemia. For instance, in combination with carboplatin and etoposide, grade 3/4 neutropenia and thrombocytopenia were significant concerns with continuous Veliparib dosing. When combined with FOLFIRI, DLTs included grade 4 neutropenia and grade 3 severe gastritis.
Q5: How can myelosuppression be managed in patients receiving Veliparib and temozolomide?
A5: Due to the high rate of myelosuppression, frequent monitoring of complete blood counts is essential. In clinical trials, the dose of temozolomide was often reduced to 150 mg/m²/day when combined with Veliparib to manage hematologic toxicity. Prophylactic use of growth factors may also be considered in some cases. Dose interruptions and reductions of both Veliparib and the chemotherapeutic agent are common management strategies.
Experimental Design and Data Analysis
Q6: How can I quantitatively assess the synergistic effects of Veliparib with another agent?
A6: The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. This method is based on the median-effect equation and calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used to automate these calculations and generate isobolograms for data visualization.
Q7: What are the key considerations when designing a colony formation assay to assess the radiosensitizing effect of Veliparib?
A7: In a typical colony formation assay to evaluate radiosensitization, cells are pre-incubated with Veliparib for a specific duration (e.g., 2 hours) before irradiation. After irradiation, the cells are seeded at a low density in fresh media and allowed to form colonies over a period of 8-12 days. It is crucial to include appropriate controls, such as untreated cells, cells treated with Veliparib alone, and cells subjected to radiation alone. The surviving fraction is then calculated and plotted against the radiation dose to determine the enhancement ratio.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials involving Veliparib combination therapies.
Table 1: Veliparib and Carboplatin/Etoposide Combination Therapy in Extensive-Stage Small Cell Lung Cancer (ED SCLC) and Other Solid Tumors
| Veliparib Dose Schedule | Recommended Phase 2 Dose (RP2D) | Overall Response Rate (All Patients) | Overall Response Rate (ED SCLC Patients at RP2D) |
| 7-day, 14-day, or continuous | 240 mg BID for 14 days | 44% (17/39) | 83% (5/6) |
Table 2: Veliparib and FOLFIRI Combination Therapy in Advanced Solid Tumors
| Veliparib Dose | Recommended Phase 2 Dose (RP2D) | Objective Response Rate |
| Escalating doses | 200 mg BID with FOLFIRI (without 5-FU bolus) | 17.6% |
Table 3: Veliparib and Cisplatin/Vinorelbine in Triple-Negative or BRCA-mutated Breast Cancer
| Genetic Phenotype | Number of Patients | 6-month Progression-Free Survival |
| Germline BRCA mutation | 14 | 71% |
| No Germline BRCA mutation | 27 | 30% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of Veliparib in combination with other agents.
-
Materials:
-
96-well plates
-
Cell culture medium
-
Veliparib and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Veliparib, the combination agent, or the combination of both for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Colony Formation (Clonogenic) Assay
This protocol is designed to evaluate the long-term survival of cells after treatment with Veliparib and/or radiation.
-
Materials:
-
6-well plates
-
Cell culture medium
-
Veliparib
-
Radiation source
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Treat cells with the desired concentration of Veliparib for a specified pre-treatment time (e.g., 2 hours).
-
Expose the cells to varying doses of ionizing radiation.
-
After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
3. Apoptosis (TUNEL) Assay
This protocol outlines the detection of DNA fragmentation associated with apoptosis following Veliparib treatment.
-
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with Veliparib and/or the combination agent for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with the appropriate secondary reagent.
-
Counterstain the nuclei with DAPI or another suitable nuclear stain.
-
Visualize and quantify the TUNEL-positive cells using a fluorescence microscope or flow cytometer.
-
Visualizations
Signaling Pathway
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of Veliparib.
Experimental Workflow
Caption: A typical experimental workflow for determining the synergistic effects of Veliparib with another agent in vitro.
Logical Relationship
Caption: Logical workflow for optimizing Veliparib treatment schedules to achieve synergistic effects.
References
- 1. A phase 1 study of veliparib (ABT-888) plus weekly carboplatin and paclitaxel in advanced solid malignancies, with an expansion cohort in triple negative breast cancer (TNBC) (ETCTN 8620) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Dose-Escalation Study of Veliparib Combined with Carboplatin and Etoposide in Patients with Extensive-Stage Small Cell Lung Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Veliparib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Veliparib in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Veliparib, has developed resistance. What are the common underlying mechanisms?
A1: Acquired resistance to Veliparib, and PARP inhibitors in general, can arise from several mechanisms. The most common is the restoration of homologous recombination repair (HRR) function, often through secondary or reversion mutations in BRCA1/2 genes that restore their open reading frame and protein function[1][2][3]. Other significant mechanisms include:
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, reducing the DNA damage induced by PARP inhibitors[1][3]. This can be mediated by the loss of proteins like PTIP or EZH2, which are involved in recruiting nucleases to the replication fork.
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can reduce the intracellular concentration of Veliparib, thereby diminishing its efficacy.
-
Changes in PARP1 Expression or Activity: While less common, mutations in the PARP1 gene or reduced PARP1 expression can lead to decreased drug target engagement and subsequent resistance.
-
Suppression of Non-Homologous End Joining (NHEJ): In some contexts, the loss of NHEJ pathway components like 53BP1 can shift the balance of DNA repair towards HRR, even in the presence of BRCA1 mutations, conferring resistance to PARP inhibitors.
Q2: How can I experimentally verify the mechanism of Veliparib resistance in my cell line model?
A2: To investigate the mechanism of resistance, a multi-pronged experimental approach is recommended. This can include:
-
BRCA1/2 Sequencing: To identify secondary or reversion mutations that may have restored HRR function.
-
RAD51 Foci Formation Assay: To functionally assess the restoration of HRR capacity. An increase in RAD51 foci formation in response to DNA damage in resistant cells compared to sensitive parentals suggests restored HRR.
-
Western Blotting: To assess the expression levels of key proteins involved in resistance, such as BRCA1/2, PARP1, and drug efflux pumps like P-gp.
-
Drug Efflux Assays: To determine if increased drug efflux is contributing to resistance. This can be done using fluorescent substrates of P-gp, such as Rhodamine 123.
-
Replication Fork Protection Assays: Techniques like DNA fiber analysis can be used to assess the stability of replication forks.
Q3: What are the most promising strategies to overcome acquired Veliparib resistance in a preclinical setting?
A3: Several strategies are being explored to overcome Veliparib resistance, primarily centered around combination therapies:
-
Combination with Chemotherapy: Combining Veliparib with DNA-damaging agents like platinum compounds (e.g., cisplatin, carboplatin) or temozolomide can enhance therapeutic efficacy.
-
Targeting Alternative DNA Damage Response (DDR) Pathways: Inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) or WEE1 kinases can re-sensitize resistant cells to PARP inhibitors by destabilizing replication forks.
-
Immunotherapy Combinations: Combining PARP inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) is a promising strategy, as PARP inhibition can increase tumor mutational burden and upregulate PD-L1 expression, potentially enhancing the anti-tumor immune response.
-
Targeting Pro-survival Signaling Pathways: Inhibitors of pathways like PI3K/AKT have been shown to synergize with PARP inhibitors and may overcome resistance.
-
Epigenetic Modulation: The use of HDAC inhibitors can downregulate the expression of HRR genes, potentially re-sensitizing tumors to PARP inhibition.
Troubleshooting Guides
Problem 1: Inconsistent results in Veliparib sensitivity assays.
| Possible Cause | Troubleshooting Steps |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly verify the phenotype of your cell line. |
| Variability in drug concentration | Prepare fresh drug stocks regularly and verify the concentration using analytical methods if possible. Use a consistent lot of Veliparib. |
| Inconsistent cell seeding density | Ensure precise and consistent cell seeding for all experiments. |
| Assay-specific issues (e.g., MTT, CellTiter-Glo) | Optimize assay parameters such as incubation times and reagent concentrations. Consider using an alternative viability assay to confirm results. |
Problem 2: Difficulty in establishing a Veliparib-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Insufficient drug concentration | Start with a dose around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner over several months. |
| Cell line intolerance to prolonged drug exposure | Use a pulsatile dosing regimen (e.g., treat for a few days, then allow recovery) to select for resistant clones. |
| Slow emergence of resistance | Be patient. The development of resistance can be a lengthy process, sometimes taking 6-12 months or longer. |
Experimental Protocols
Protocol 1: Assessment of RAD51 Foci Formation
This protocol is for the immunofluorescent detection of RAD51 foci, a hallmark of active homologous recombination.
Materials:
-
Parental and Veliparib-resistant cell lines
-
Culture medium
-
Glass coverslips
-
DNA damaging agent (e.g., Mitomycin C or irradiation source)
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed parental and resistant cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat cells with a DNA damaging agent (e.g., 1 µM Mitomycin C for 24 hours) to induce DNA double-strand breaks. Include an untreated control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant increase in the number of foci in the resistant cells compared to the parental cells upon DNA damage suggests restoration of HRR.
Protocol 2: Drug Efflux Assay using Rhodamine 123
This protocol assesses the activity of P-glycoprotein (P-gp), a common drug efflux pump.
Materials:
-
Parental and Veliparib-resistant cell lines
-
Culture medium
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (P-gp inhibitor)
-
Flow cytometer
Procedure:
-
Harvest parental and resistant cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
For each cell line, prepare three sets of tubes:
-
Unstained control
-
Rhodamine 123 only
-
Rhodamine 123 + Verapamil
-
-
Pre-incubate the "Rhodamine 123 + Verapamil" samples with a P-gp inhibitor like Verapamil (e.g., 50 µM) for 30 minutes at 37°C.
-
Add Rhodamine 123 (e.g., 1 µM) to the appropriate tubes and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Interpretation: If the resistant cells show lower Rhodamine 123 accumulation (lower fluorescence) compared to the parental cells, and this accumulation is increased in the presence of Verapamil, it indicates increased P-gp-mediated efflux.
Quantitative Data Summary
Table 1: Representative IC50 Values for PARP Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Genetic Background | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| Ovarian Cancer (Patient-Derived) | BRCA1 mutant | Veliparib | ~2.5 µM | >10 µM | >4 |
| Breast Cancer (TNBC) | BRCA1 mutant | Olaparib | ~0.01 µM | ~1 µM | ~100 |
| Pancreatic Cancer | BRCA2 mutant | Rucaparib | ~0.1 µM | ~5 µM | ~50 |
Note: These are representative values collated from multiple preclinical studies. Actual values will vary depending on the specific cell line and experimental conditions.
Signaling Pathways and Workflows
Caption: Key mechanisms of acquired resistance to Veliparib.
Caption: Strategies to overcome Veliparib resistance.
Caption: Workflow to investigate Veliparib resistance.
References
- 1. Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors Resistance: Mechanisms and Perspectives [mdpi.com]
- 3. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Veliparib Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments involving the PARP inhibitor, Veliparib, in combination with other anti-cancer agents.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Veliparib and the rationale for its use in combination studies?
A1: Veliparib is a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2).[1][2] PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By inhibiting PARP, Veliparib prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] This accumulation of DNA damage can trigger cell cycle arrest and apoptosis.
The primary rationale for using Veliparib in combination therapies is to potentiate the effects of DNA-damaging agents such as chemotherapy (e.g., temozolomide, cisplatin, carboplatin) and radiation. Many of these agents induce SSBs, and by inhibiting their repair with Veliparib, their cytotoxic effects can be enhanced. This concept is particularly relevant in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethal interaction.
Q2: How do I determine the optimal concentrations and ratios of Veliparib and a combination agent for my in vitro experiments?
A2: Determining the optimal concentrations and ratios is a critical step in designing combination studies. A common approach is to first determine the half-maximal inhibitory concentration (IC50) of each drug individually in your cell line of interest. Then, you can test various combinations of the two drugs at, above, and below their respective IC50 values.
A widely used method for analyzing drug interactions is the Chou-Talalay method, which calculates a Combination Index (CI). The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy (the combined effect is greater than the sum of the individual effects)
-
CI = 1: Additivity (the combined effect is equal to the sum of the individual effects)
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects)
It is recommended to test a matrix of concentrations for both drugs to identify synergistic ratios across a range of effect levels.
Q3: What are the key considerations when designing the timing and sequence of drug administration in a combination study?
A3: The timing and sequence of drug administration can significantly impact the outcome of a combination study. There are three main schedules to consider:
-
Simultaneous administration: Both drugs are added to the cells at the same time.
-
Sequential administration (Veliparib first): Cells are pre-treated with Veliparib for a specific duration (e.g., 2-24 hours) before the addition of the second agent. This approach is often used to ensure PARP is inhibited before the DNA-damaging agent is introduced.
-
Sequential administration (Chemotherapeutic/Radiation first): The DNA-damaging agent is administered first, followed by Veliparib.
The optimal schedule depends on the mechanism of action of the combination partner. For many DNA-damaging agents, pre-treatment with Veliparib is hypothesized to be more effective. It is advisable to test different schedules in preliminary experiments to determine the most effective sequence for your specific combination and cell line.
Q4: What are some common mechanisms of resistance to Veliparib combination therapy?
A4: Resistance to PARP inhibitors, including Veliparib, can arise through various mechanisms. Understanding these can help in interpreting unexpected results and designing second-line treatment strategies. Common resistance mechanisms include:
-
Secondary mutations: Genetic alterations that restore the function of previously deficient DNA repair proteins, such as BRCA1/2.
-
Upregulation of drug efflux pumps: Increased expression of proteins that actively transport Veliparib out of the cell, reducing its intracellular concentration.
-
Stabilization of replication forks: Changes in cellular pathways that protect stalled replication forks from collapsing into double-strand breaks.
-
Loss of PARP1 expression: Although rare, the absence of the drug's target can lead to resistance.
II. Troubleshooting Guides
Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use fresh tips for each replicate. Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation. |
| Inconsistent dose-response curve | Incorrect drug dilutions, drug instability, inappropriate assay incubation time. | Prepare fresh drug dilutions for each experiment. Verify the stability of your compounds in the culture medium. Optimize the drug incubation time, as the cytotoxic effects may be time-dependent. |
| No synergistic effect observed | Suboptimal drug concentrations or ratio, inappropriate timing of drug addition, cell line is resistant to the combination. | Perform a thorough dose-matrix experiment to explore a wider range of concentrations and ratios. Test different administration schedules (simultaneous vs. sequential). Consider using a cell line known to be sensitive to PARP inhibitors or the combination partner. |
| High background signal | Reagent contamination, incorrect blank subtraction. | Use fresh, sterile reagents. Ensure proper blank wells (media only, and media with vehicle) are included for accurate background subtraction. |
Apoptosis and DNA Damage Assays
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal in apoptosis assay (e.g., Annexin V/PI) | Assay performed too early or too late, insufficient drug concentration, technical issues with the assay. | Optimize the time point for analysis after treatment, as apoptosis is a dynamic process. Ensure the drug concentrations used are sufficient to induce apoptosis. For flow cytometry, ensure proper compensation is set up and use positive and negative controls. |
| High background in γ-H2AX immunofluorescence | Non-specific antibody binding, insufficient washing, autofluorescence. | Use a blocking solution (e.g., BSA or serum) to reduce non-specific binding. Increase the number and duration of washing steps. Include a secondary antibody-only control to assess background fluorescence. |
| Difficulty in quantifying γ-H2AX foci | Foci are too dim or too dense, inconsistent staining. | Optimize the primary and secondary antibody concentrations. Ensure proper fixation and permeabilization of cells. Use image analysis software with a consistent thresholding method for foci quantification. |
| Discordant results between different assays (e.g., viability vs. apoptosis) | Different sensitivities of the assays, different time points of analysis. | Cell viability assays measure overall cell health, while apoptosis assays detect a specific mode of cell death. Analyze multiple time points to capture the dynamic cellular response to treatment. |
III. Experimental Protocols
Cell Viability Assay for Synergy Assessment
This protocol is designed to assess the synergistic effects of Veliparib in combination with a chemotherapeutic agent using a colorimetric or luminescent cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Veliparib and combination agent
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Veliparib and the combination agent in complete medium.
-
Create a dose matrix by adding 50 µL of the Veliparib dilution and 50 µL of the combination agent dilution to the appropriate wells (final volume 200 µL).
-
Include wells with each drug alone, as well as vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay.
-
For MTT/MTS assays, add the reagent and incubate for 1-4 hours before measuring absorbance.
-
For CellTiter-Glo, add the reagent, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Calculate the Combination Index (CI) using software such as CompuSyn or SynergyFinder to determine if the interaction is synergistic, additive, or antagonistic.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Veliparib, the combination agent, or the combination for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
-
Staining:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
DNA Damage Assessment by γ-H2AX Immunofluorescence
This protocol details the detection of DNA double-strand breaks through immunofluorescent staining of phosphorylated H2AX (γ-H2AX) foci.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with Veliparib, the combination agent, or the combination for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
IV. Data Presentation
Table 1: In Vitro Cytotoxicity of Veliparib in Combination with Temozolomide (TMZ) in Glioblastoma (GBM) Cell Lines
| Cell Line | Treatment | Relative Fluorescence (Cell Viability) |
| U251 (TMZ-sensitive) | 100 µM TMZ | 0.23 ± 0.02 |
| 100 µM TMZ + 10 µM Veliparib | 0.15 ± 0.01 | |
| U251TMZ (TMZ-resistant) | 100 µM TMZ | 0.95 ± 0.04 |
| 100 µM TMZ + 10 µM Veliparib | 0.14 ± 0.01 | |
| T98G (TMZ-resistant) | 100 µM TMZ | 1.15 ± 0.02 |
| 100 µM TMZ + 10 µM Veliparib | 0.38 ± 0.02 | |
| Data adapted from a study on the effects of Veliparib and TMZ in GBM cell lines. |
Table 2: Apoptosis Induction by Veliparib and Radiotherapy (RT) in Ishikawa Endometrial Carcinoma Cells
| Treatment Group | Apoptosis Rate (%) |
| Control | 2.13 ± 0.42 |
| Veliparib | 9.97 ± 1.56 |
| RT (2 Gy) | 16.27 ± 1.10 |
| Veliparib + RT (2 Gy) | 35.53 ± 1.63 |
| Data represents the percentage of apoptotic cells 24 hours after treatment. |
V. Visualizations
Caption: Mechanism of action of Veliparib in sensitizing cancer cells to DNA-damaging agents.
Caption: General experimental workflow for in vitro Veliparib combination studies.
Caption: A logical workflow for troubleshooting unexpected results in Veliparib combination experiments.
References
Addressing inconsistencies in Veliparib experimental results
Welcome to the technical support center for Veliparib (ABT-888). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during preclinical experiments with this PARP inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for Veliparib in the same cell line across different experiments?
A1: Inconsistent IC50 values for Veliparib can stem from several factors:
-
Cell Culture Conditions: Minor variations in cell passage number, confluency at the time of treatment, and media composition (especially serum levels) can significantly impact cellular response to drug treatment.
-
Reagent Stability: Ensure your Veliparib stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Assay-Specific Variability: The type of viability assay used (e.g., MTS, CellTiter-Glo) and the incubation time can influence the apparent IC50. It is crucial to maintain consistency in your experimental protocol.[1][2][3][4]
-
Cell Line Integrity: Genetic drift can occur in cell lines over time, potentially altering their sensitivity to PARP inhibitors. It is advisable to use low-passage cells and periodically re-authenticate your cell lines.
Q2: My BRCA-mutant cell line is showing less sensitivity to Veliparib than expected. What could be the reason?
A2: While BRCA-mutant cells are generally more sensitive to PARP inhibitors due to synthetic lethality, several factors can lead to reduced sensitivity:
-
Weak PARP Trapping: Veliparib is known to be a potent catalytic inhibitor of PARP but has weaker PARP trapping activity compared to other inhibitors like olaparib and talazoparib.[5] The cytotoxic effect of PARP inhibitors is not only due to the inhibition of PARP's enzymatic activity but also its ability to "trap" PARP on DNA, leading to replication fork collapse. The lower trapping efficiency of Veliparib might result in a less pronounced effect in some BRCA-mutant contexts.
-
Reversion Mutations: The BRCA-mutant cell line may have acquired secondary mutations that restore the open reading frame of the BRCA gene, leading to the production of a functional BRCA protein and thus, resistance to PARP inhibitors.
-
Upregulation of Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (MDR1), can lead to increased efflux of Veliparib from the cell, reducing its intracellular concentration and efficacy.
-
Homologous Recombination Proficiency: The cell line, despite its BRCA mutation, may have other mechanisms to maintain some level of homologous recombination (HR) proficiency, thereby mitigating the synthetic lethal effect of PARP inhibition.
Q3: I am not observing a synergistic effect when combining Veliparib with a DNA-damaging agent. What should I consider?
A3: The synergy between Veliparib and DNA-damaging agents can be influenced by several factors:
-
Dosing and Schedule: The concentration and timing of administration of both Veliparib and the DNA-damaging agent are critical. A suboptimal concentration or an inappropriate treatment schedule may fail to produce a synergistic effect.
-
Cell Line Context: The genetic background of the cell line, including the status of other DNA repair pathways, can influence the outcome of combination therapies.
-
Mechanism of the DNA-Damaging Agent: The type of DNA damage induced by the partnering agent can affect the degree of synergy with Veliparib.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting common issues encountered during cell viability assays with Veliparib.
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Data Presentation
Veliparib IC50 Values in Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) of Veliparib in a panel of human cancer cell lines. Note that these values can vary depending on the experimental conditions.
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | Veliparib IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung | Wild-Type | Wild-Type | >10 - 133.5 | |
| CAPAN-1 | Pancreatic | Mutant | Wild-Type | 39.7 | |
| DLD-1 | Colorectal | Wild-Type | Mutant | 0.75 | |
| HCC1937 | Breast | Mutant | Wild-Type | N/A | |
| HCT-116 | Colorectal | Wild-Type | Wild-Type | N/A | |
| HeLa | Cervical | Wild-Type | Wild-Type | N/A | |
| K562 | Leukemia | Wild-Type | Wild-Type | N/A | |
| LoVo | Colorectal | Wild-Type | Wild-Type | N/A | |
| MCF7 | Breast | Wild-Type | Wild-Type | N/A | |
| MDA-MB-231 | Breast | Wild-Type | Wild-Type | N/A | |
| MDA-MB-436 | Breast | Mutant | Wild-Type | N/A | |
| MOLT-4 | Leukemia | Wild-Type | Wild-Type | 42.25 | |
| PC-3 | Prostate | Wild-Type | Wild-Type | N/A | |
| SW-620 | Colorectal | Wild-Type | Wild-Type | N/A | |
| Ishikawa | Endometrial | N/A | N/A | 133.5 |
Comparison of PARP Inhibitor Potency
This table provides a comparative overview of the inhibitory potency of Veliparib against other commonly used PARP inhibitors. The lower PARP trapping potency of Veliparib is a key differentiator.
| PARP Inhibitor | PARP1 Ki (nM) | PARP2 Ki (nM) | Relative PARP Trapping Potency | Reference |
| Veliparib | 5.2 | 2.9 | Weak | |
| Olaparib | 1-19 | 1-251 | Moderate | |
| Rucaparib | 0.8-3.2 | N/A | Moderate | |
| Talazoparib | ~0.5-1 | ~0.2 | Strong | |
| Niraparib | 2-35 | N/A | Strong |
Ki values represent the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols
Detailed Protocol: Cell Viability (MTS) Assay
This protocol provides a step-by-step guide for assessing cell viability upon Veliparib treatment using a colorimetric MTS assay.
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of Veliparib dilutions in complete growth medium. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a comprehensive dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the Veliparib dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTS Reagent Addition:
-
Following the treatment period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
General Protocol: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with Veliparib.
-
Cell Treatment:
-
Treat cells in a larger format (e.g., 6-well plate or T25 flask) with various concentrations of Veliparib for a defined period (e.g., 24 hours).
-
-
Cell Seeding:
-
After treatment, trypsinize the cells and perform a cell count.
-
Seed a precise number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into new 6-well plates or 60 mm dishes containing fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing individual cells to form colonies.
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
-
Signaling Pathway and Workflow Diagrams
Veliparib's Mechanism of Action in the Context of DNA Damage Repair
Caption: Mechanism of action of Veliparib leading to synthetic lethality.
Logical Workflow for Investigating Reduced Veliparib Sensitivity
Caption: A logical workflow for investigating the causes of reduced Veliparib sensitivity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. researchgate.net [researchgate.net]
Improving the delivery of Veliparib to target tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Veliparib to target tissues. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems you might encounter during your experiments with Veliparib delivery systems.
Formulation & Characterization
-
Q1: I am having trouble with low encapsulation efficiency of Veliparib in my PLGA nanoparticles. What are the potential causes and solutions?
A1: Low encapsulation efficiency is a common issue. Here are several factors that could be contributing to this problem and suggested troubleshooting steps:
-
Drug-Polymer Interaction: Veliparib, being a small molecule, might have limited interaction with the PLGA matrix.
-
Solution: Consider modifying the PLGA polymer by incorporating functional groups that can interact with Veliparib through hydrogen bonding or other non-covalent interactions.
-
-
Solvent System: The choice of organic solvent and the ratio of organic to aqueous phase during nanoparticle preparation are critical.
-
Solution: Experiment with different organic solvents such as ethyl acetate or dichloromethane. Optimize the solvent/non-solvent ratio to ensure rapid polymer precipitation and efficient drug entrapment.
-
-
Preparation Method: The method of nanoparticle preparation can significantly impact encapsulation efficiency.
-
Solution: If you are using the nanoprecipitation method, a switch to a double emulsion (w/o/w) method might be beneficial, especially if you are trying to encapsulate a more hydrophilic form of Veliparib.
-
-
pH of the Aqueous Phase: The ionization state of Veliparib can affect its partitioning into the polymer phase.
-
Solution: Adjust the pH of the aqueous phase to a level where Veliparib is in its less soluble, unionized form, which may enhance its encapsulation within the hydrophobic PLGA matrix.
-
-
-
Q2: My Veliparib-loaded liposomes are showing significant aggregation. How can I improve their stability?
A2: Liposome aggregation can be caused by several factors. Here are some troubleshooting tips:
-
Surface Charge: Insufficient surface charge can lead to particle aggregation due to van der Waals forces.
-
Solution: Incorporate charged lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG) to increase electrostatic repulsion between liposomes.
-
-
PEGylation: The absence of a hydrophilic polymer shield can result in aggregation.
-
Solution: Include a PEGylated lipid (e.g., DSPE-PEG) in your formulation. The PEG chains create a steric barrier that prevents aggregation.
-
-
Lipid Concentration: High lipid concentrations can increase the likelihood of particle collision and aggregation.
-
Solution: Optimize the total lipid concentration in your formulation.
-
-
Sonication/Extrusion: Inadequate size reduction and homogenization can lead to a polydisperse sample with a tendency to aggregate.
-
Solution: Ensure your sonication or extrusion process is optimized to produce small, unilamellar vesicles with a narrow size distribution.
-
-
In Vitro & In Vivo Experiments
-
Q3: I am observing a burst release of Veliparib from my nanoparticles in my in vitro release study. How can I achieve a more sustained release profile?
A3: A significant initial burst release is often due to the drug adsorbed on the nanoparticle surface. Here’s how you can address this:
-
Washing Steps: Insufficient washing of the nanoparticle pellet after preparation can leave surface-bound drug.
-
Solution: Increase the number of washing steps (e.g., centrifugation and resuspension in fresh buffer) to remove any unencapsulated or loosely bound drug.
-
-
Polymer Properties: The molecular weight and composition of the polymer can influence the release kinetics.
-
Solution: Use a higher molecular weight PLGA or a polymer with a higher lactide-to-glycolide ratio, which degrades more slowly and can provide a more sustained release.
-
-
Coating: A coating can act as an additional barrier to drug diffusion.
-
Solution: Consider coating your nanoparticles with a layer of a biocompatible polymer like chitosan or another layer of lipid.
-
-
-
Q4: My in vivo experiments with nanoparticle-delivered Veliparib are not showing a significant improvement in efficacy compared to the free drug. What could be the reasons?
A4: Several factors can contribute to a lack of enhanced efficacy in vivo:
-
Pharmacokinetics: The nanoparticle formulation may not be significantly altering the pharmacokinetic profile of Veliparib in a beneficial way.
-
Solution: Conduct a detailed pharmacokinetic study to compare the circulation time, biodistribution, and tumor accumulation of your nanoparticle formulation versus the free drug. This will help you understand if the nanoparticles are effectively reaching the target tissue.
-
-
Drug Release at the Target Site: The drug may not be released from the nanoparticles at a sufficient rate within the tumor microenvironment.
-
Solution: Design nanoparticles with release mechanisms that are triggered by the tumor microenvironment (e.g., pH-sensitive or enzyme-sensitive linkers).
-
-
Tumor Model: The chosen tumor model may not be appropriate for evaluating the benefits of nanoparticle delivery.
-
Solution: Ensure your tumor model has the appropriate characteristics, such as the enhanced permeability and retention (EPR) effect, if you are relying on passive targeting.
-
-
Dosing Regimen: The dosing schedule and concentration may not be optimized for the nanoparticle formulation.
-
Solution: Experiment with different dosing regimens, as the sustained release from nanoparticles may require a different administration schedule compared to the free drug.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to Veliparib's efficacy and delivery.
Table 1: In Vitro Efficacy of Veliparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Ishikawa | Endometrial Carcinoma | 133.5 | [1] |
| RN1 | Glioblastoma | Not specified, but combination with radiation showed reduced colony formation | [2] |
| D425GiL | Medulloblastoma | No effect on viability up to 25 µM as a single agent | [3] |
Table 2: Encapsulation Efficiency of Veliparib in Liposomal Formulations
| Liposome Composition | Veliparib Concentration (µM) | Encapsulation Efficiency (%) | Citation |
| DPPG | 20 | ~100 | [4][5] |
| DPPG | 100 | ~49 | |
| DPPG | 200 | ~55 | |
| DPPC | 100 | Unsuccessful (destabilization) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of Veliparib delivery systems.
Protocol 1: Preparation of Veliparib-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 30 mg of Poly(lactic-co-glycolic acid) (PLGA) and a desired amount of Veliparib in 3.0 mL of acetonitrile. Ensure complete dissolution by vortexing.
-
Aqueous Phase Preparation: Prepare 12 mL of ultrapure water in a beaker.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase at a constant flow rate (e.g., 1.0 mL/min) under continuous stirring (e.g., 1000 RPM).
-
Solvent Evaporation: Allow the mixture to stir overnight at room temperature in a fume hood to ensure complete evaporation of the acetonitrile.
-
Nanoparticle Collection:
-
Centrifugation: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 xg) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water. Repeat the centrifugation and washing steps at least twice to remove unencapsulated drug and excess surfactant.
-
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small volume of cryoprotectant solution (e.g., 5% trehalose) and lyophilized.
Protocol 2: Preparation of Veliparib-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DPPG and cholesterol) and Veliparib in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.
-
-
Size Reduction (Sonication/Extrusion):
-
Sonication: Sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator on ice to form small unilamellar vesicles (SUVs).
-
Extrusion: Alternatively, pass the MLV suspension through polycarbonate membranes with defined pore sizes using a mini-extruder to produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification: Remove unencapsulated Veliparib by dialysis or size exclusion chromatography.
Protocol 3: In Vitro PARP Activity Assay by Western Blot
-
Cell Lysis:
-
Treat cells with the experimental conditions (e.g., Veliparib, DNA damaging agent).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear genomic DNA.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE on an 8% gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Poly(ADP-ribose) (PAR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system. The intensity of the PAR signal is indicative of PARP activity.
Protocol 4: In Vitro Drug Release Study using Dialysis
-
Preparation:
-
Prepare a known concentration of Veliparib-loaded nanoparticles suspended in release medium (e.g., PBS, pH 7.4).
-
Hydrate a dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the nanoparticles) according to the manufacturer's instructions.
-
-
Assay Setup:
-
Place a specific volume of the nanoparticle suspension into the dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of release medium in a beaker, maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
-
Quantification:
-
Quantify the concentration of Veliparib in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Veliparib in inhibiting the PARP-mediated DNA repair pathway.
Experimental Workflow
Caption: A typical experimental workflow for developing and evaluating Veliparib-loaded nanoparticles.
Troubleshooting Logic
Caption: Troubleshooting guide for low encapsulation efficiency of Veliparib in nanoparticles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Veliparib in combination with radiotherapy for the treatment of MGMT unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma [frontiersin.org]
- 4. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.unl.pt [research.unl.pt]
Veliparib Technical Support Center: Mitigating Off-Target Effects in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor Veliparib (ABT-888). The focus is on identifying and mitigating potential off-target effects to ensure experimental results accurately reflect PARP inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Veliparib?
Veliparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, Veliparib prevents the repair of this damage, which can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can be lethal, a concept known as synthetic lethality.
Q2: What are the known off-target effects of Veliparib?
While Veliparib is a potent PARP inhibitor, it has been shown to exhibit off-target activity against other proteins, particularly at higher concentrations. The primary off-target effects identified are the inhibition of the serine/threonine kinases PIM1 and Cyclin-Dependent Kinase 9 (CDK9). This off-target inhibition occurs in the micromolar range, whereas PARP inhibition occurs in the nanomolar range.
Q3: At what concentration is Veliparib selective for PARP inhibition in cell culture?
To maintain selectivity for PARP1/2 and avoid off-target effects on kinases like PIM1 and CDK9, it is recommended to use Veliparib at the lowest effective concentration that elicits the desired PARP inhibition phenotype. Based on biochemical and cellular data, concentrations in the low nanomolar to low micromolar range (e.g., 10-100 nM for potent PARP inhibition) are less likely to cause significant off-target kinase inhibition. However, the optimal concentration is cell-line dependent and should be determined empirically. A maximum concentration of 0.45 µM was observed after a single 50 mg oral dose in a clinical trial, suggesting that cellular concentrations should ideally be kept below this level to minimize off-target effects.[3]
Q4: How can I be sure that the phenotype I observe is due to PARP inhibition and not an off-target effect?
Several experimental strategies can be employed to validate that the observed cellular phenotype is a direct result of PARP inhibition:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for your phenotype of interest. An effect that occurs at low nanomolar concentrations is more likely to be PARP-mediated than an effect that only appears at higher micromolar concentrations.
-
Use of Control Compounds: Compare the effects of Veliparib to other PARP inhibitors with different off-target profiles. For example, Olaparib is reported to be a more selective PARP inhibitor with no identified off-target kinase activity.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Veliparib is engaging with PARP1/2 at the concentrations used in your experiments.[4][5]
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to knock down PARP1 and/or PARP2. If the phenotype observed with Veliparib is recapitulated by PARP knockdown, it strongly suggests an on-target effect. Conversely, knocking down the off-target kinases (PIM1, CDK9) can help determine their contribution to the observed phenotype.
-
Rescue Experiments: In some contexts, overexpression of a functional PARP protein could rescue the phenotype induced by Veliparib.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: The concentration of Veliparib may be too high, leading to inhibition of kinases like PIM1 and CDK9. | 1. Titrate Veliparib: Perform a dose-response experiment to determine the lowest effective concentration for PARP inhibition. 2. Validate On-Target Effect: Use siRNA to knockdown PARP1 and see if the phenotype is replicated. 3. Control for Off-Targets: Use specific inhibitors for PIM1 and CDK9 as controls to see if they produce a similar phenotype. |
| Cell death observed in cell lines expected to be resistant to PARP inhibition. | Off-target kinase inhibition: PIM1 and CDK9 are involved in cell survival and proliferation pathways, and their inhibition could lead to cytotoxicity independent of PARP. | 1. Perform Kinase Activity Assays: Measure the activity of PIM1 and CDK9 in your cells treated with the concentration of Veliparib you are using. 2. siRNA Knockdown of Off-Targets: Knockdown PIM1 and/or CDK9 to see if this mimics the effect of Veliparib. |
| Difficulty confirming PARP inhibition at the molecular level. | Suboptimal assay conditions: The method used to detect PARP activity may not be sensitive enough or appropriately optimized. | 1. Western Blot for PAR: A robust method is to perform a western blot for poly(ADP-ribose) (PAR) levels, which should decrease upon PARP inhibition. 2. Immunofluorescence: Visualize PAR formation in response to DNA damage (e.g., H2O2 treatment) with and without Veliparib. |
| Discrepancy between biochemical IC50 and cellular effective concentration. | Cellular factors: Cell permeability, drug efflux pumps, and intracellular NAD+ concentration can all influence the effective concentration of Veliparib in a cellular context. | 1. Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that Veliparib is binding to PARP1/2 inside the cells at your experimental concentrations. 2. Measure Cellular PARP Activity: Directly measure PARP activity in cell lysates to determine the cellular IC50. |
Data Presentation
Table 1: Veliparib Potency on Target and Off-Target Proteins
| Target | Assay Type | Potency (IC50/Ki) | Reference |
| PARP1 | Biochemical (Ki) | 5.2 nM | |
| PARP2 | Biochemical (Ki) | 2.9 nM | |
| PIM1 | Biochemical (IC50) | 17 µM | |
| CDK9 | Biochemical (IC50) | 8.2 µM |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
Western Blot for Cellular PARP Activity (PAR Assay)
This protocol allows for the qualitative or semi-quantitative assessment of PARP activity in cells by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Optional: DNA damaging agent (e.g., H2O2) to stimulate PARP activity
Procedure:
-
Cell Treatment: Plate cells and treat with Veliparib at various concentrations for the desired duration. Include a vehicle control (e.g., DMSO). For a positive control for PARP activation, treat cells with a DNA damaging agent like H2O2 for a short period (e.g., 10 minutes) before lysis.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: A decrease in the PAR signal in Veliparib-treated cells compared to the control (especially the DNA damage-induced control) indicates PARP inhibition. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells in suspension
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Apparatus for protein quantification and Western blotting (as described above)
-
Primary antibody against PARP1
Procedure:
-
Cell Treatment: Treat cells in suspension with Veliparib at the desired concentration or a vehicle control for a specific time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the protein concentration.
-
Analyze the amount of soluble PARP1 at each temperature by Western blotting.
-
-
Interpretation: In the presence of Veliparib, PARP1 should be more stable at higher temperatures, resulting in a greater amount of soluble PARP1 in the supernatant compared to the vehicle-treated control. This indicates target engagement.
PIM1/CDK9 Kinase Activity Assay
Commercial kits are available to measure the activity of PIM1 and CDK9 kinases. These assays are typically based on the phosphorylation of a specific substrate, and the signal can be detected via luminescence, fluorescence, or radioactivity.
General Procedure (using a luminescent ADP-Glo™ format as an example):
-
Prepare Kinase Reaction: In a multi-well plate, combine the kinase (PIM1 or CDK9), its specific substrate, and ATP in a kinase reaction buffer.
-
Add Inhibitor: Add Veliparib at various concentrations or a vehicle control.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detect ADP Formation: Add a reagent that terminates the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.
-
Measure Luminescence: Read the luminescent signal on a plate reader. A decrease in signal indicates inhibition of the kinase.
siRNA-Mediated Knockdown of Target and Off-Target Proteins
This protocol allows for the validation of on-target and off-target effects by specifically reducing the expression of the protein of interest.
Materials:
-
siRNA targeting PARP1, PIM1, or CDK9, and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cells to be transfected
Procedure:
-
Cell Plating: Plate cells so that they are at an appropriate confluency for transfection the next day.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a portion of the cells to confirm knockdown of the target protein by Western blot or qRT-PCR.
-
Phenotypic Assay: Use the remaining cells to perform your phenotypic assay of interest and compare the results to cells treated with Veliparib.
Visualizations
Caption: Veliparib inhibits PARP1, preventing DNA repair.
Caption: Workflow to validate on-target effects of Veliparib.
Caption: Concentration-dependent effects of Veliparib.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Veliparib for the treatment of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of PARP-1 by snoRNAs Controls Ribosome Biogenesis and Cell Growth via the RNA Helicase DDX21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Process Improvement for High-Throughput Screening with Veliparib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Veliparib in high-throughput screening (HTS) assays. The information is designed to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Veliparib that is relevant for HTS assay design?
A1: Veliparib is a potent inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2). Its primary mechanism of action is the competitive inhibition of the binding of nicotinamide adenine dinucleotide (NAD+) to the catalytic domain of PARP enzymes. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs). A key aspect to consider in assay design is that Veliparib also exhibits a "PARP trapping" effect, where it stabilizes the PARP-DNA complex, leading to the accumulation of cytotoxic lesions that can be particularly effective in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Q2: How does the "PARP trapping" activity of Veliparib differ from its catalytic inhibition, and how might this affect HTS data?
A2: Catalytic inhibition refers to the blocking of PARP's enzymatic activity, preventing PAR chain formation. PARP trapping, on the other hand, is the stabilization of the PARP enzyme on the DNA at the site of a break. This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and repair. Different PARP inhibitors have varying degrees of trapping efficiency, which does not always correlate with their catalytic inhibitory potency. In HTS, assays that solely measure PARP catalytic activity (e.g., by quantifying PAR formation) may not fully capture the cytotoxic potential of a compound like Veliparib. It is therefore beneficial to employ cell-based viability or DNA damage assays that can reflect the downstream consequences of both catalytic inhibition and PARP trapping.
Q3: What are the critical quality control (QC) metrics to consider in a Veliparib HTS campaign?
A3: Several QC metrics are essential for ensuring the robustness and reliability of your HTS data. These include:
-
Z'-factor: This metric assesses the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value below 0.5 may indicate that the assay is not robust enough for reliable hit identification.
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to that of the negative control. A higher S/B ratio indicates a larger assay window.
-
Coefficient of Variation (%CV): This metric measures the variability of replicate wells. A %CV of less than 15% is generally acceptable for HTS assays.
-
Plate Uniformity: Assessing for edge effects or systematic trends across the plate is crucial. Heatmaps of plate data can help visualize any spatial biases.
Q4: Can Veliparib interfere with common HTS assay detection methods?
A4: While Veliparib is not a commonly reported interfering compound, it is always good practice to perform counter-screens to rule out any potential assay artifacts. For fluorescence-based assays, check for autofluorescence of Veliparib at the excitation and emission wavelengths used. For luciferase-based assays, test for direct inhibition of the luciferase enzyme. Running controls with Veliparib in the absence of cells or the primary enzyme can help identify such interference.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing large standard deviations between my replicate wells treated with Veliparib? | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | - Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette with care, ensuring all tips dispense equal volumes.- Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell settling. |
| Pipetting Errors: Inaccurate or inconsistent dispensing of Veliparib or assay reagents. | - Calibrate pipettes regularly.- Use appropriate pipette volumes and pre-wet tips.- For automated liquid handlers, verify dispense accuracy and precision using quality control plates. | |
| Edge Effects: Increased evaporation or temperature gradients in the outer wells of the microplate. | - Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.- Use plates with lids and ensure proper humidification in the incubator. | |
| Compound Precipitation: Veliparib may precipitate at higher concentrations in certain media. | - Visually inspect wells for precipitates under a microscope.- Check the solubility of Veliparib in your specific assay medium.- Consider using a lower final concentration of DMSO (typically ≤ 0.5%). |
Issue 2: Lower than Expected Potency (High IC50)
| Question | Possible Cause | Troubleshooting Steps |
| The IC50 value for Veliparib in my assay is significantly higher than published values. What could be the reason? | High Cell Density: Too many cells per well can lead to a weaker apparent effect of the compound. | - Optimize cell seeding density by performing a cell titration experiment. |
| Suboptimal NAD+ Concentration (in biochemical assays): If the NAD+ concentration is too high, it can outcompete Veliparib for binding to PARP. | - Titrate the NAD+ concentration to a level that is close to its Km for the PARP enzyme, while still providing a robust assay window. | |
| Incorrect Incubation Time: The incubation time with Veliparib may be too short to observe a significant effect. | - Optimize the incubation time for your specific cell line and assay endpoint. A time-course experiment is recommended. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to PARP inhibitors. | - Verify the homologous recombination (HR) status of your cell line (e.g., BRCA1/2 mutations). HR-proficient cells are generally less sensitive to PARP inhibitors.- Consider testing a panel of cell lines with known sensitivities. | |
| Degraded Veliparib Stock: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | - Prepare fresh Veliparib stock solutions from a reliable source.- Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Issue 3: Inconsistent Dose-Response Curves
| Question | Possible Cause | Troubleshooting Steps |
| My dose-response curves for Veliparib are not sigmoidal or show a "U-shaped" effect. Why is this happening? | Compound Cytotoxicity at High Concentrations: At very high concentrations, Veliparib may induce off-target effects or general cytotoxicity that can confound the specific PARP-inhibition-mediated cell death. | - Narrow the concentration range tested to focus on the specific inhibitory effect.- Use a secondary assay to confirm the mechanism of cell death at high concentrations. |
| Assay Artifacts: Interference of the compound with the assay signal at high concentrations. | - As mentioned in the FAQs, perform counter-screens to check for autofluorescence or enzyme inhibition.- Visually inspect for compound precipitation at high concentrations, which can scatter light and affect absorbance or fluorescence readings. | |
| Data Analysis Issues: Incorrect curve fitting models or data normalization. | - Use a four-parameter logistic regression model for sigmoidal dose-response curves.- Normalize the data to the positive and negative controls on each plate. |
Data Presentation
Table 1: Veliparib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Ishikawa | Endometrial Carcinoma | Cell Viability (CCK-8) | 133.5 | [1] |
| A549 | Lung Carcinoma | Cell Viability (MTT) | 15.22 | [2] |
| CAPAN-1 | Pancreatic Adenocarcinoma | Not Specified | >10 | [2] |
| DLD-1 | Colorectal Adenocarcinoma | Not Specified | >10 | [2] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | Not Specified | >10 | [2] |
| HCC1937 | Breast Ductal Carcinoma (BRCA1 mutant) | Not Specified | 0.04 | |
| HCT-116 | Colorectal Carcinoma | Not Specified | >10 | |
| HeLa | Cervical Adenocarcinoma | Not Specified | >10 | |
| K562 | Chronic Myelogenous Leukemia | Not Specified | >10 | |
| MCF7 | Breast Adenocarcinoma | Not Specified | >10 | |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | >10 | |
| MDA-MB-436 | Breast Adenocarcinoma (BRCA1 mutant) | Not Specified | 0.02 | |
| PC-3 | Prostate Adenocarcinoma | Not Specified | >10 | |
| SW-620 | Colorectal Adenocarcinoma | Not Specified | >10 | |
| NTERA-2 CisR | Cisplatin-Resistant Embryonal Carcinoma | Cell Viability | ~50 | |
| NCCIT CisR | Cisplatin-Resistant Embryonal Carcinoma | Cell Viability | ~75 |
Experimental Protocols
Detailed Methodology: High-Throughput Cell-Based Viability Assay with Veliparib
This protocol describes a general workflow for a 384-well format cell-based viability assay using a luminescent readout (e.g., CellTiter-Glo®).
1. Cell Culture and Seeding: a. Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO₂). b. On the day of the assay, harvest cells during their logarithmic growth phase and perform a cell count to determine viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension to the optimized seeding density in the appropriate cell culture medium. d. Using a multichannel pipette or an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom plate. e. Incubate the plate for 18-24 hours to allow for cell attachment.
2. Compound Preparation and Addition: a. Prepare a stock solution of Veliparib in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the Veliparib stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution series). c. Further dilute the DMSO stock plates into assay medium to create the final working compound solutions. The final DMSO concentration in the assay should not exceed 0.5%. d. Remove the cell plates from the incubator and, using an automated liquid handler or a multichannel pipette, add 10 µL of the compound working solutions to the respective wells. e. Include wells with vehicle control (e.g., 0.5% DMSO in medium) and a positive control for cell death (e.g., a known cytotoxic agent).
3. Incubation: a. After compound addition, incubate the plates for 72 hours (or an optimized time point) at 37°C and 5% CO₂.
4. Viability Assay and Data Acquisition: a. Equilibrate the assay plates and the luminescent cell viability reagent to room temperature. b. Add 25 µL of the viability reagent to each well. c. Mix the contents by orbital shaking for 2 minutes to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
5. Data Analysis: a. Normalize the raw luminescence data to the vehicle-treated control wells (representing 100% viability) and a background control (media only). b. Plot the normalized viability data against the logarithm of the Veliparib concentration. c. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Veliparib and Olaparib in Ovarian Cancer: A Guide for Researchers
This guide provides a detailed comparison of two prominent PARP inhibitors, Veliparib and Olaparib, in the context of ovarian cancer treatment. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Synthetic Lethality and PARP Trapping
Both Veliparib and Olaparib function as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2.[1][2] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[2] By inhibiting PARP, these drugs lead to an accumulation of unrepaired SSBs, which can subsequently generate more lethal double-strand breaks (DSBs) during DNA replication.[2][3]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. The simultaneous inhibition of PARP-mediated SSB repair and the inherent deficiency in HR-mediated DSB repair in these cancer cells leads to a state of synthetic lethality , resulting in selective cancer cell death.
A key differentiator between PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage. This trapping creates a cytotoxic PARP-DNA complex that is more potent at killing cancer cells than the inhibition of PARP's enzymatic activity alone. Preclinical studies have indicated that Olaparib is a more potent PARP trapper than Veliparib. The trapping efficiencies of various PARP inhibitors generally correlate with their cytotoxic potential.
Comparative Efficacy in Ovarian Cancer
Direct head-to-head clinical trials comparing Veliparib and Olaparib in ovarian cancer are lacking. Therefore, a comparison of their efficacy is based on data from their respective pivotal clinical trials.
Olaparib has been extensively studied in various settings for ovarian cancer. In the SOLO-1 trial , as a first-line maintenance therapy for patients with newly diagnosed advanced ovarian cancer with a BRCA mutation, Olaparib demonstrated a significant improvement in progression-free survival (PFS) compared to placebo. The SOLO-2 trial also showed a significant PFS benefit with Olaparib as maintenance therapy in patients with platinum-sensitive relapsed ovarian cancer and a BRCA mutation. The PAOLA-1 trial evaluated Olaparib in combination with bevacizumab as first-line maintenance therapy and showed a significant PFS benefit in patients with homologous recombination deficiency (HRD).
Veliparib was investigated in the VELIA trial , where it was administered concurrently with first-line chemotherapy and then as maintenance therapy in patients with newly diagnosed high-grade serous ovarian carcinoma. The study showed a significant improvement in PFS for the Veliparib-throughout arm compared to the control group, particularly in patients with BRCA mutations and those with HRD.
Quantitative Efficacy Data from Key Clinical Trials
| Trial | Drug | Patient Population | Treatment Setting | Median PFS (Drug Arm) | Median PFS (Control Arm) | Hazard Ratio (HR) |
| VELIA | Veliparib | Newly diagnosed, high-grade serous ovarian carcinoma (BRCA-mutated cohort) | First-line chemotherapy + maintenance | 34.7 months | 22.0 months | 0.44 |
| VELIA | Veliparib | Newly diagnosed, high-grade serous ovarian carcinoma (HRD cohort) | First-line chemotherapy + maintenance | 31.9 months | 20.5 months | 0.57 |
| SOLO-1 | Olaparib | Newly diagnosed, advanced BRCA-mutated ovarian cancer | First-line maintenance | Not reached | 13.8 months | 0.30 |
| SOLO-2 | Olaparib | Platinum-sensitive, relapsed, BRCA-mutated ovarian cancer | Maintenance | 19.1 months | 5.5 months | 0.30 |
| PAOLA-1 | Olaparib + Bevacizumab | Newly diagnosed, advanced ovarian cancer (HRD-positive) | First-line maintenance | 22.1 months | 16.6 months | 0.59 |
Note: The patient populations and trial designs differ, precluding direct statistical comparison between the drugs.
Safety and Tolerability Profile
Both Veliparib and Olaparib share a similar class-related toxicity profile, with the most common adverse events being gastrointestinal and hematological.
Veliparib , when combined with chemotherapy in the VELIA trial, was associated with higher rates of nausea, anemia, and thrombocytopenia. During the maintenance phase, the most common adverse events were nausea and fatigue.
Olaparib 's safety profile has been well-characterized across its clinical trial program. The most frequently reported adverse events include nausea, fatigue, vomiting, and anemia. Grade 3 or higher adverse events are also common, with anemia being one of the most significant.
Common Adverse Events (Any Grade)
| Adverse Event | Veliparib (VELIA - throughout arm) | Olaparib (SOLO-1) |
| Nausea | ~80% | 77% |
| Anemia | Not specified (higher with chemo) | 39% |
| Fatigue/Asthenia | High prevalence | 63% |
| Vomiting | Not specified | 40% |
| Diarrhea | Not specified | 34% |
| Thrombocytopenia | ~60% (with chemo) | Not specified |
Note: Direct comparison is challenging due to differences in reporting and trial design (Veliparib data includes a chemotherapy combination phase).
Experimental Protocols
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.
Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant PARP1 enzyme, a fluorescently labeled DNA oligonucleotide duplex, assay buffer, NAD+, and serial dilutions of the PARP inhibitor (Veliparib or Olaparib).
-
Plate Setup: In a 384-well plate, add the fluorescent DNA probe to all wells. Add PARP1 enzyme to all wells except the "low FP control". Add the PARP inhibitor at varying concentrations to the test wells.
-
Incubation: Incubate the plate to allow for the binding of PARP1 to the DNA probe.
-
Reaction Initiation: Add NAD+ to all wells except the "high FP control" to initiate the auto-PARylation of PARP1. In the absence of a trapping inhibitor, this will cause PARP1 to dissociate from the DNA.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader. A high FP signal indicates that the PARP enzyme remains bound to the large DNA molecule, signifying trapping.
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay assesses the cytotoxic effect of the PARP inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Plate ovarian cancer cells (e.g., those with and without BRCA mutations) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Veliparib or Olaparib for a specified period (e.g., 72-120 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Dye Solubilization: Solubilize the bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each drug.
DNA Damage Response Assay (γH2AX Immunofluorescence)
This assay quantifies the formation of double-strand DNA breaks by detecting the phosphorylation of histone H2AX (γH2AX).
References
A Comparative Analysis of the Safety Profiles of Leading PARP Inhibitors
Guide for Researchers and Drug Development Professionals
The advent of poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair, notably those harboring BRCA1/2 mutations. While their efficacy is well-documented, the selection of a specific PARP inhibitor often involves careful consideration of its safety and tolerability profile. This guide provides an objective comparison of the safety profiles of four prominent PARP inhibitors: olaparib, niraparib, rucaparib, and talazoparib, supported by quantitative data from pivotal clinical trials.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common and key grade ≥3 adverse events (AEs) observed in the primary clinical trials for each PARP inhibitor. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, trial designs, and treatment settings.[1]
| Adverse Event | Olaparib (SOLO-1)[2][3] | Niraparib (PRIMA)[4] | Rucaparib (ARIEL3)[5] | Talazoparib (EMBRACA) |
| Any Grade (%) | ||||
| Nausea | 77 | 55-77 | 75 | 49 |
| Fatigue/Asthenia | 64 | 47-61 | 77 | 50 |
| Anemia | 39 | 49-52 | 45 | 53 |
| Vomiting | 40 | 16-40 | 37 | 25 |
| Thrombocytopenia | 11 | 51-71 | 35 | 27 |
| Neutropenia | 17 | 31-35 | 22 | 35 |
| Diarrhea | 34 | 20 | 34 | 22 |
| Grade ≥3 (%) | ||||
| Anemia | 22 | 31 | 22 | 40 |
| Thrombocytopenia | <1 | 29 | 5 | 15 |
| Neutropenia | 8 | 13 | 7 | 21 |
| Fatigue/Asthenia | 4 | 8 | 11 | 4 |
| Nausea | 1 | 5 | 3 | 1 |
| Vomiting | 1 | 4 | 4 | 2 |
| Hypertension | 1 | 4-8 | 1 | - |
| Increased ALT/AST | <1 | ≤2 | 10 | - |
Data is presented as percentages of patients experiencing the adverse event. SOLO-1 (Olaparib): Maintenance treatment in newly diagnosed advanced ovarian cancer with a BRCA mutation. PRIMA (Niraparib): Maintenance treatment in newly diagnosed advanced ovarian cancer. ARIEL3 (Rucaparib): Maintenance treatment in recurrent ovarian carcinoma. EMBRACA (Talazoparib): Treatment for germline BRCA-mutated, HER2-negative advanced breast cancer.
Key Differences in Safety Profiles
While all PARP inhibitors share common class-effects such as gastrointestinal and hematological toxicities, there are notable differences in their safety profiles:
-
Hematological Toxicities : Niraparib is associated with a higher incidence of all-grade and grade ≥3 thrombocytopenia compared to the other PARP inhibitors. Talazoparib also demonstrates a significant rate of hematological AEs, particularly anemia and neutropenia. Olaparib and rucaparib tend to have a lower incidence of severe thrombocytopenia.
-
Gastrointestinal Toxicities : Nausea and fatigue are the most frequently reported AEs across all four inhibitors. The incidence of all-grade nausea is high for olaparib and rucaparib.
-
Other Notable Toxicities : Rucaparib is associated with a higher incidence of grade ≥3 increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating a potential for liver toxicity. Hypertension is a noteworthy adverse event associated with niraparib.
Experimental Protocols for Safety Assessment
The safety and tolerability of PARP inhibitors in clinical trials are rigorously monitored through standardized protocols. The methodologies employed in the pivotal trials cited in this guide share common principles:
-
Adverse Event Grading : All trials utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of AEs, ensuring a standardized approach to reporting. The grades range from 1 (mild) to 5 (death related to AE).
-
Monitoring :
-
Hematology : Complete blood counts (CBCs) are monitored at baseline and then regularly throughout the treatment period. For instance, in the SOLO-1 trial for olaparib, CBCs were monitored monthly. For niraparib in the PRIMA trial, more frequent monitoring was implemented, especially in the initial months.
-
Blood Chemistry : Serum chemistry panels, including liver function tests (ALT, AST, bilirubin) and renal function tests (creatinine), are also monitored at baseline and periodically during treatment.
-
-
Dose Modifications : The trial protocols include specific guidelines for dose interruptions, reductions, and discontinuations based on the severity and type of adverse event.
-
For hematological toxicities, dose interruption is typically the first step. If the toxicity resolves, the drug may be restarted at a lower dose. For example, in the ARIEL3 trial, rucaparib dose reductions were permitted for grade ≥3 AEs.
-
For niraparib, an individualized starting dose based on baseline body weight and platelet count was introduced in the PRIMA trial to mitigate the risk of severe thrombocytopenia.
-
Persistent or severe non-hematological toxicities are also managed with dose modifications.
-
Visualizing Mechanisms and Management
To further understand the context of PARP inhibitor safety, the following diagrams illustrate the mechanism of synthetic lethality and a general workflow for managing common toxicities.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Caption: General workflow for managing PARP inhibitor toxicities.
Conclusion
The selection of a PARP inhibitor requires a nuanced understanding of its specific safety profile. While class-wide toxicities exist, the differences in the incidence and severity of adverse events, particularly hematological toxicities, can influence treatment decisions. Niraparib and talazoparib tend to have more pronounced myelosuppression, while rucaparib warrants closer monitoring of liver function. Olaparib generally presents a manageable safety profile with a lower incidence of severe thrombocytopenia. A thorough understanding of these differences, coupled with proactive monitoring and adherence to established dose modification guidelines, is essential for optimizing therapeutic outcomes and maintaining patient quality of life.
References
- 1. Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. icm.unicancer.fr [icm.unicancer.fr]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Cross-Validation of Veliparib's Mechanism of Action in Diverse Cell Lines
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular DNA damage response, playing a key role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP by agents like Veliparib leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[1][3]
In cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the accumulation of DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept of "synthetic lethality," where the simultaneous loss of two parallel DNA repair pathways is lethal to the cell while the loss of either one is not, forms the primary basis for the therapeutic application of PARP inhibitors in cancers with HR deficiencies.
This guide provides a comparative analysis of Veliparib's mechanism of action, cross-validated across various cancer cell lines, and contrasts its performance with other PARP inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: PARP Inhibition and Trapping
Veliparib exerts its therapeutic effect primarily through the catalytic inhibition of PARP-1 and PARP-2, with inhibitory constants (Ki) of 5.2 nM and 2.9 nM, respectively. Beyond catalytic inhibition, a key mechanism for some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's release and creating a physical obstruction to DNA replication and transcription. This trapping effect is considered a significant contributor to the cytotoxicity of certain PARP inhibitors.
Compared to other PARP inhibitors like olaparib and talazoparib, Veliparib is considered a weaker PARP trapper. While olaparib demonstrates a greater degree of PARP trapping, Veliparib's primary mode of action is more strongly linked to its direct catalytic inhibition. This difference in trapping efficiency may influence the synergistic potential of these inhibitors with different cytotoxic agents. For instance, the greater PARP trapping by olaparib appears more critical for synergy with temozolomide, whereas both olaparib and Veliparib show robust synergy with camptothecin, suggesting this combination is more dependent on direct catalytic inhibition.
Cross-Validation of Veliparib's Efficacy in Different Cancer Cell Lines
The cytotoxic and chemosensitizing effects of Veliparib have been evaluated across a broad spectrum of cancer cell lines, demonstrating variable efficacy that is often dependent on the cellular context, such as the underlying DNA repair capacity.
Performance in Small Cell Lung Cancer (SCLC) Cell Lines
In a panel of nine SCLC cell lines, Veliparib as a single agent showed limited cytotoxicity. However, it significantly potentiated the cytotoxic effects of platinum-based agents (cisplatin, carboplatin) and etoposide in five of the nine cell lines, leading to a ≥50% reduction in the IC50 of these drugs. The potentiating effect of Veliparib was correlated with the in vitro sensitivity of the cell lines to cisplatin and was also associated with the modulation of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) protein.
| Cell Line | Veliparib Single Agent Activity | Potentiation of Cisplatin IC50 (with 50 µM Veliparib) | Potentiation of Etoposide IC50 (with 50 µM Veliparib) | Reference |
| H187 | Modest activity at ≥20 µM | ≥ 50% reduction | ≥ 50% reduction | |
| H146 | Modest activity at ≥20 µM | ≥ 50% reduction | ≥ 50% reduction | |
| DMS153 | Modest activity at ≥20 µM | ≥ 50% reduction | ≥ 50% reduction | |
| H69 | Limited activity | < 50% reduction | < 50% reduction | |
| H128 | Limited activity | < 50% reduction | < 50% reduction |
Table 1: Summary of Veliparib's activity in selected SCLC cell lines.
Performance in Germ Cell Tumor (GCT) Cell Lines
In GCT cell lines, PARP expression was observed, with the highest levels in embryonal carcinoma (EC) cells. Cisplatin-resistant EC cell lines (NTERA-2 CisR, NCCIT CisR) were found to be significantly more resistant to Veliparib as a single agent compared to their parental counterparts. Combination studies with cisplatin and carboplatin in these resistant cell lines yielded mixed results. A synergistic effect was observed in NTERA-2 CisR cells, but this was not confirmed in in vivo xenograft models.
| Cell Line | Veliparib Single Agent Effect | Combination with Cisplatin/Carboplatin | Reference |
| NTERA-2 | Dose-dependent cytotoxicity | Synergistic effect observed in vitro in NTERA-2 CisR | |
| NCCIT | Dose-dependent cytotoxicity | Antagonistic effect observed in vitro in NCCIT CisR | |
| JEG-3 | Dose-dependent cytotoxicity | Not specified | |
| TCam-2 | Not prominent cytotoxicity | Not specified |
Table 2: Summary of Veliparib's activity in GCT cell lines.
Performance in Other Cancer Cell Lines
-
Breast and Ovarian Cancer: In BRCA-mutated breast and ovarian cancer cell lines, overexpression of miRNA-622 has been shown to confer resistance to Veliparib by downregulating Ku 70/80, thereby reducing non-homologous end joining (NHEJ) activity and restoring HR.
-
Colorectal Cancer: In colorectal cancer stem cells (CRC-CSCs) that are proficient in mismatch repair (MMR), Veliparib potentiated the cytotoxic activity of 5-fluorouracil (5-FU). The combination enhanced DNA damage accumulation by inhibiting the MMR pathway through the deregulation of MSH6.
-
Endometrial Carcinoma: In the Ishikawa endometrial cancer cell line, Veliparib enhanced the effects of irradiation by increasing the formation of DSBs and the expression of apoptosis-related proteins.
Comparative Analysis with Other PARP Inhibitors
Veliparib is one of several PARP inhibitors in clinical development or use. Its profile differs from others, particularly in its PARP trapping efficiency and off-target effects.
| Feature | Veliparib | Olaparib | Rucaparib | Talazoparib | Reference |
| PARP Trapping Efficiency | Low | Moderate | Moderate | High | |
| Effect on Cell Cycle | Does not cause significant cell cycle arrest. | Can cause G2/M arrest in a p53-dependent manner. | Not specified | Not specified | |
| Known Resistance Mechanisms | Restoration of HR, loss of SLFN11, overexpression of miR-622. | Restoration of HR, increased drug efflux (P-gp), loss of SLFN11. | Restoration of HR, increased drug efflux (P-gp), loss of SLFN11. | Restoration of HR. | |
| Drug Efflux Pump Sensitivity | Not a significant substrate for P-gp (Abcb1a/b). | Substrate for P-gp. | Substrate for P-gp. | Not specified |
Table 3: Comparison of Veliparib with other PARP inhibitors.
The differential effects on the cell cycle are noteworthy. Olaparib's ability to induce G2 accumulation in p53 wild-type cell lines suggests it may be more effective when combined with drugs that abrogate the G2 checkpoint, such as Chk1 inhibitors. In contrast, Veliparib's lack of a strong cell cycle arrest effect might be advantageous in contexts where progression into mitosis is required for synthetic lethality to occur.
Experimental Protocols
Cytotoxicity Assay (MTS/MTT Assay)
This protocol is used to determine the cytotoxic effects of Veliparib alone or in combination with other agents.
Methodology:
-
Cell Seeding: Seed cells (e.g., 2x10^5 cells/mL) in 96-well plates and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of Veliparib, a cytotoxic agent (e.g., cisplatin), or a combination of both. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for an additional 1-4 hours.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%). For combination studies, the Combination Index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of Veliparib on cell cycle progression.
Methodology:
-
Cell Treatment: Culture cells to ~70% confluency and treat with Veliparib, other inhibitors, or vehicle control for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase.
Western Blotting for DNA Repair Proteins
This protocol is used to measure the expression levels of key proteins involved in DNA repair pathways.
Methodology:
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., DNA-PKcs, BRCA1, PARP1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Visualizing Experimental and Logical Workflows
Conclusion
Veliparib is a potent PARP-1/2 inhibitor whose mechanism of action centers on the catalytic inhibition of PARP, leading to synthetic lethality in HR-deficient cancer cells. Cross-validation studies in numerous cell lines have confirmed its ability to potentiate the effects of DNA-damaging chemotherapy and radiotherapy, although its efficacy as a single agent is often limited. The responsiveness of different cell lines to Veliparib is multifactorial, depending on their intrinsic DNA repair capabilities, such as BRCA mutation status and the expression levels of other DNA repair proteins.
Compared to other PARP inhibitors like Olaparib, Veliparib is a weaker PARP trapper and has a distinct profile regarding its effects on the cell cycle. These differences may have implications for designing optimal combination therapies. Understanding the specific molecular context of a tumor and the nuanced mechanistic differences between PARP inhibitors will be crucial for maximizing the therapeutic benefit of this class of drugs in the clinic.
References
- 1. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II evaluation of the potent, highly selective PARP inhibitor veliparib in the treatment of persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who carry a germline BRCA1 or BRCA2 mutation – an NRG Oncology/Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Independent Verification of Veliparib: A Comparative Guide for Researchers
This guide provides an objective comparison of the PARP inhibitor Veliparib with other alternatives, supported by experimental data from independent research and clinical trials. It is designed for researchers, scientists, and drug development professionals to offer a comprehensive overview of Veliparib's performance, mechanisms of action, and resistance pathways.
Mechanism of Action: PARP Inhibition and DNA Repair
Veliparib is an oral inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Veliparib prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs, the accumulation of unrepaired DSBs can trigger cell death, a concept known as synthetic lethality. This is particularly relevant in tumors with mutations in genes like BRCA1 and BRCA2.[1]
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This trapping prevents the recruitment of other DNA repair proteins and is considered a more cytotoxic mechanism than catalytic inhibition alone. Preclinical studies have consistently shown that Veliparib is a relatively weak PARP trapper compared to other inhibitors like olaparib, niraparib, rucaparib, and talazoparib.[2] This weaker trapping may contribute to its different toxicity profile and its potential for combination with chemotherapy.
Comparative Efficacy of Veliparib in Clinical Trials
Veliparib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents, across various cancer types. Below is a summary of key findings from some of these studies, compared with alternative treatments where available.
Ovarian Cancer
The Phase 3 VELIA trial (NCT02470585) was a pivotal study that investigated Veliparib in newly diagnosed high-grade serous ovarian cancer.[3][4]
| VELIA Trial (NCT02470585) | Veliparib + Chemo -> Veliparib Maintenance | Placebo + Chemo -> Placebo Maintenance |
| Patient Population | Newly diagnosed Stage III/IV high-grade serous ovarian cancer | Newly diagnosed Stage III/IV high-grade serous ovarian cancer |
| Median Progression-Free Survival (PFS) - Overall | 23.5 months | 17.3 months |
| Median PFS - BRCA-mutated | 34.7 months | 22.0 months |
| Median PFS - Homologous Recombination Deficient (HRD) | 31.9 months | 20.5 months |
| Objective Response Rate (ORR) | 84% | 74% |
An independent, blinded central review of the VELIA trial data confirmed the investigator-assessed progression-free survival benefits.
Triple-Negative Breast Cancer (TNBC)
The SWOG S1416 trial (NCT02595905) , a Phase 2 randomized trial, evaluated the addition of Veliparib to cisplatin in metastatic TNBC.
| SWOG S1416 Trial (NCT02595905) | Veliparib + Cisplatin | Placebo + Cisplatin |
| Patient Population | Metastatic TNBC and/or BRCA mutation-associated breast cancer | Metastatic TNBC and/or BRCA mutation-associated breast cancer |
| Median PFS - BRCA-like phenotype | 5.9 months | 4.2 months |
| Median PFS - non-BRCA-like phenotype | No significant improvement | No significant improvement |
| Median PFS - germline BRCA-mutated | 6.2 months | 6.4 months |
Non-Small Cell Lung Cancer (NSCLC)
A randomized Phase 3 trial (NCT02106546) investigated Veliparib with carboplatin and paclitaxel in advanced squamous NSCLC.
| NCT02106546 Trial | Veliparib + Carboplatin/Paclitaxel | Placebo + Carboplatin/Paclitaxel |
| Patient Population | Previously untreated advanced squamous NSCLC | Previously untreated advanced squamous NSCLC |
| Median Overall Survival (OS) - Overall Population | 12.2 months | 11.2 months |
| Median OS - Current Smokers | 11.9 months | 11.1 months |
| Median Progression-Free Survival (PFS) - Overall Population | 5.6 months | 5.6 months |
Another study in advanced non-squamous NSCLC (NCT02264990) did not show a significant improvement in overall survival with the addition of Veliparib to chemotherapy.
Glioblastoma
A randomized Phase 2/3 trial (Alliance A071102; NCT02152982) evaluated Veliparib with temozolomide in newly diagnosed glioblastoma with MGMT promoter hypermethylation.
| Alliance A071102 Trial (NCT02152982) | Veliparib + Temozolomide | Placebo + Temozolomide |
| Patient Population | Newly diagnosed glioblastoma with MGMT promoter hypermethylation | Newly diagnosed glioblastoma with MGMT promoter hypermethylation |
| Median Overall Survival (OS) | 28.1 months | 24.8 months (not statistically significant) |
| Median Progression-Free Survival (PFS) | 13.2 months | 12.1 months (not statistically significant) |
Comparative Toxicity Profiles of PARP Inhibitors
While direct head-to-head trials are limited, cross-trial comparisons and meta-analyses provide insights into the differing toxicity profiles of PARP inhibitors. These differences are thought to be partly due to their varying PARP trapping abilities.
| Adverse Event (Grade 3/4) | Veliparib (in combination) | Olaparib | Niraparib | Rucaparib |
| Anemia | High incidence with chemotherapy | 19% | 25% | 19% |
| Neutropenia | 46% (with cisplatin) | 5% | 20% | 7% |
| Thrombocytopenia | 19% (with cisplatin) | <5% | High incidence | <5% |
| Nausea | Common, but low grade 3/4 | <10% | <10% | <10% |
| Fatigue | Common, but low grade 3/4 | <10% | <10% | <10% |
Mechanisms of Resistance to Veliparib
Resistance to PARP inhibitors, including Veliparib, is a significant clinical challenge. Several mechanisms have been identified through independent research:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR-related genes can restore their function, thereby overcoming the synthetic lethality induced by PARP inhibition.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the PARP inhibitor.
-
Loss of PARP1 Expression: Downregulation of the PARP1 enzyme itself can lead to resistance as the drug target is no longer present.
It is currently unclear if there are specific resistance mechanisms that are unique to Veliparib compared to other PARP inhibitors.
Detailed Experimental Protocols
VELIA Trial (NCT02470585) Experimental Design
-
Objective: To evaluate the efficacy and safety of Veliparib combined with first-line chemotherapy and as maintenance therapy in newly diagnosed high-grade serous ovarian carcinoma.
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial with three arms.
-
Patient Population: Women aged 18 years or older with previously untreated Stage III or IV high-grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer.
-
Treatment Arms:
-
Veliparib-throughout: Veliparib plus carboplatin and paclitaxel for 6 cycles, followed by Veliparib maintenance for 30 cycles.
-
Veliparib-combination only: Veliparib plus carboplatin and paclitaxel for 6 cycles, followed by placebo maintenance.
-
Control: Placebo plus carboplatin and paclitaxel for 6 cycles, followed by placebo maintenance.
-
-
Dosages:
-
Veliparib: 150 mg orally twice daily during combination therapy.
-
Carboplatin: Area under the curve (AUC) of 5 or 6.
-
Paclitaxel: 175 mg/m² every 3 weeks or 80 mg/m² weekly.
-
-
Primary Endpoint: Investigator-assessed progression-free survival.
SWOG S1416 Trial (NCT02595905) Experimental Design
-
Objective: To assess the efficacy of adding Veliparib to cisplatin in metastatic triple-negative breast cancer and/or BRCA mutation-associated breast cancer.
-
Study Design: A randomized, double-blind, placebo-controlled, phase 2 trial.
-
Patient Population: Patients aged 18 years or older with metastatic or recurrent triple-negative breast cancer or germline BRCA1/2-associated metastatic or recurrent breast cancer, with up to one prior line of chemotherapy for metastatic disease.
-
Treatment Arms:
-
Cisplatin (75 mg/m² on day 1) plus Veliparib (300 mg orally twice daily on days 1-14) of a 21-day cycle.
-
Cisplatin (75 mg/m² on day 1) plus placebo on days 1-14 of a 21-day cycle.
-
-
Biomarker Analysis: Patients were stratified into three predefined groups: germline BRCA1/2-mutated, BRCA-like, and non-BRCA-like based on a multipronged biomarker panel.
-
Primary Endpoint: Progression-free survival in the three predefined biomarker groups.
Preclinical PARP Trapping Assay Protocol (General Methodology)
-
Objective: To compare the potency of different PARP inhibitors in trapping PARP1 and PARP2 on damaged DNA.
-
Cell Lines: Various cancer cell lines, often with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).
-
Methodology:
-
Cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate) to induce single-strand breaks.
-
Cells are then incubated with varying concentrations of the PARP inhibitors being tested (e.g., Veliparib, Olaparib, etc.).
-
Cellular fractionation is performed to separate chromatin-bound proteins from soluble proteins.
-
Western blotting is used to detect and quantify the amount of PARP1 and PARP2 in the chromatin-bound fraction.
-
-
Endpoint: The concentration of each PARP inhibitor required to induce a 50% increase in chromatin-bound PARP (EC50) is determined to compare their trapping potency.
References
A Comparative Analysis of Veliparib's Efficacy in BRCA-Mutated vs. Non-Mutated Cancer Models
This guide provides a detailed comparison of the PARP inhibitor Veliparib's performance in preclinical and clinical models, stratified by BRCA mutation status. The content is intended for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual summaries of key biological and procedural concepts.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Veliparib is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase enzymes PARP-1 and PARP-2.[1][2] These enzymes are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair pathway.[3] When PARP is inhibited by Veliparib, unrepaired SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3]
In healthy cells or cancer cells with proficient homologous recombination (HR) repair, these DSBs are efficiently repaired. However, in tumors with mutations in HR-pathway genes, most notably BRCA1 and BRCA2, this primary DSB repair mechanism is defective.[3] The simultaneous loss of two key DNA repair pathways—PARP-mediated SSB repair and BRCA-mediated HR repair—leads to genomic instability and cell death, a concept known as "synthetic lethality". While Veliparib's primary mechanism is catalytic inhibition, it is considered a less potent "PARP-trapper" compared to other inhibitors like olaparib, meaning it is less effective at trapping the PARP enzyme on DNA to form toxic complexes.
Preclinical Efficacy
In preclinical studies, Veliparib demonstrates significant activity in models with deficient HR repair. As a monotherapy, its cytotoxicity is limited in HR-proficient cell lines. However, it effectively potentiates the effects of DNA-damaging agents like platinum-based chemotherapy and radiation, regardless of BRCA status, by inhibiting the repair of treatment-induced DNA damage.
| Model Type | BRCA Status | Treatment | Key Finding | Reference |
| Small Cell Lung Cancer (SCLC) Cell Lines | Not Specified (Assumed WT) | Veliparib + Cisplatin/Carboplatin | Potentiated chemotherapy, reducing IC50 by ≥50% in 5 of 9 cell lines. Limited single-agent activity. | |
| Germ Cell Tumor Cell Lines (NTERA-2 CisR) | Not Specified (Assumed WT) | Veliparib (75 µM) + Cisplatin (0.1 µg/ml) | Synergistically sensitized chemoresistant cells; viability reduced by 34% vs. 13% with cisplatin alone. | |
| Colon & Breast Cancer Cell Lines (HCT-116, HT-29) | Proficient | Veliparib + Topotecan | Markedly enhanced topotecan-induced cancer cell death in both p53-wild-type and p53-mutant cells. | |
| BRCA1-associated Breast Cancer Mouse Model | Mutated | Veliparib + Cisplatin/Carboplatin | Increased recurrence-free and overall survival compared to chemotherapy alone. |
A common preclinical method to assess drug efficacy is the cell viability assay, which measures the proportion of live cells after treatment.
Representative Protocol: Luminescent Cell Viability Assay (Adapted from studies on germ cell tumors)
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of Veliparib (e.g., 25–175 µM) and a DNA-damaging agent (e.g., cisplatin, 0.1-0.8 µg/ml) in the appropriate cell culture medium.
-
Treatment: Aspirate the existing medium from the cells and add the drug-containing medium. Include wells for vehicle control, single-agent treatments, and combination treatments. Experiments should be performed with biological and technical replicates (e.g., 4 biological replicates, each with 3 experimental triplicates).
-
Incubation: Return the plates to the incubator for a fixed period (e.g., 72 hours).
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader (e.g., GloMax Discover System).
-
Data Analysis: Calculate the relative viability of treated cells by normalizing the luminescent signal to that of the vehicle-treated control cells. Plot dose-response curves to determine IC50 values.
Clinical Efficacy
Clinical trials have established Veliparib's activity in both BRCA-mutated and, to a lesser extent, non-mutated solid tumors, particularly those with a "BRCA-like" phenotype characterized by HR deficiency.
| Trial / Cohort | Cancer Type | BRCA Status | N | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| Phase I (Puhalla et al.) | Breast/Ovarian | Mutated | 28 | 40% | 68% | |
| Phase I (Puhalla et al.) | TNBC/Ovarian | Wild-Type | 24 | 8% | 16% | |
| Phase II (Coleman et al.) | Ovarian | Mutated | 50 | 26% | - | |
| Phase II (NCT01149083) | Metastatic Breast | Mutated (BRCA1) | 22 | 14% | - | |
| Phase II (NCT01149083) | Metastatic Breast | Mutated (BRCA2) | 22 | 36% | - |
| Trial | Cancer Type | BRCA Status / Phenotype | Treatment Arms | N | Median Progression-Free Survival (PFS) | Reference |
| BROCADE3 | HER2-Negative Advanced Breast | Mutated (gBRCA) | Veliparib + Chemo¹ | 337 | 14.5 months | |
| Placebo + Chemo¹ | 172 | 12.6 months | ||||
| SWOG S1416 | Triple-Negative Breast | "BRCA-like" (non-gBRCAm) | Veliparib + Cisplatin | - | 5.9 months | |
| Placebo + Cisplatin | - | 4.2 months | ||||
| Phase I (NCT01149083) | Metastatic Breast | Mutated (gBRCA) | Veliparib + Carboplatin | 27 | 8.7 months (ORR: 56%) | |
| Phase I | TNBC and/or BRCAm Breast | Mutated vs. Wild-Type | Veliparib + Cisplatin + Vinorelbine | 14 (gBRCAm) vs. 27 (WT) | 6-month PFS: 71% (gBRCAm) vs. 30% (WT) |
¹Chemotherapy = Carboplatin and Paclitaxel
Clinical trials investigating targeted therapies like Veliparib often use biomarker-driven designs to enrich for patient populations most likely to respond.
Representative Protocol: Combination Therapy in a Phase I Trial (Adapted from NCT00580931)
-
Patient Eligibility: Patients with advanced triple-negative breast cancer (TNBC) and/or a known germline BRCA mutation.
-
Study Design: A 3+3 dose escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Treatment Regimen:
-
Cisplatin: 75 mg/m² administered intravenously on Day 1 of a 21-day cycle.
-
Vinorelbine: 25 mg/m² administered intravenously on Days 1 and 8 of a 21-day cycle.
-
Veliparib: Administered orally twice daily (BID) for 14 consecutive days of each 21-day cycle, with doses escalating in subsequent cohorts (e.g., starting from 50 mg BID up to 300 mg BID).
-
-
Duration: Treatment was planned for six to ten cycles, after which patients could continue on Veliparib monotherapy if they showed clinical benefit.
-
Assessments:
-
Safety: Monitor for dose-limiting toxicities (DLTs) and adverse events. The most common grade 3/4 events were neutropenia, anemia, and thrombocytopenia.
-
Efficacy: Tumor response was assessed via imaging according to RECIST criteria. Best overall response was recorded.
-
Pharmacodynamics: Poly(ADP-ribose) levels in peripheral blood mononuclear cells were measured to confirm PARP inhibition.
-
Conclusion
The efficacy of Veliparib is strongly correlated with the underlying DNA repair capabilities of the tumor.
-
In BRCA-Mutated Models: Veliparib demonstrates significant clinical activity, both as a single agent and in combination with chemotherapy. The principle of synthetic lethality provides a clear rationale for its enhanced efficacy in this population, which exhibits deficient homologous recombination repair.
-
In Non-Mutated Models: As a monotherapy, Veliparib's efficacy is modest in BRCA wild-type tumors. However, it shows promise when combined with DNA-damaging chemotherapy in a subset of non-mutated tumors that exhibit a "BRCA-like" phenotype, characterized by functional deficiencies in HR repair. This suggests that biomarkers beyond germline BRCA mutations could identify a broader patient population that may benefit from PARP inhibition.
References
- 1. A Phase 1 and Pharmacodynamic Study of Chronically-Dosed, Single-Agent Veliparib (ABT-888) in Patients with BRCA1- or BRCA2-Mutated Cancer; Platinum-Refractory Ovarian or Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of veliparib plus carboplatin/paclitaxel in patients with HER2-negative metastatic or locally advanced breast cancer: subgroup analyses by germline BRCA1/2 mutations and hormone receptor status from the phase-3 BROCADE3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Vlhddllea-Containing Compounds
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling chemical and biological reagents. This document provides essential guidance on the personal protective equipment (PPE) for handling products containing the peptide sequence Vlhddllea, such as the HLA-A*02:01 HA-1 Tetramer-VLHDDLLEA-APC. The information is based on established laboratory safety protocols and the available Safety Data Sheet (SDS) for this product.[1]
Prudent Practice for Handling Research Materials: When comprehensive hazard information for a specific research compound is unavailable, it is crucial to handle the substance with a high degree of caution, assuming it may be hazardous.[2] All handling of such substances should occur in a controlled environment, such as a certified chemical fume hood, to minimize the risk of inhalation.[2]
Personal Protective Equipment (PPE) Recommendations
A thorough risk assessment is the foundation for selecting the appropriate PPE for any laboratory procedure.[3] The following table summarizes the recommended PPE for handling this compound-containing products based on a precautionary approach.
| PPE Component | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[4] Consider double-gloving for added protection. | Prevents skin contact and absorption. The Safety Data Sheet for the this compound-containing product explicitly advises to "Avoid contact with skin" and recommends wearing protective gloves. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a potential for splashes. A face shield worn over safety glasses or goggles is recommended for procedures with a higher risk of splashing. | Protects the eyes and face from accidental splashes. The SDS for the this compound-containing product states to "Avoid contact with eyes." |
| Protective Clothing | A lab coat or gown should be worn to protect personal clothing and skin from contamination. | The SDS for the this compound-containing product recommends wearing protective clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator should be used. | Protects against the inhalation of airborne contaminants. |
Operational and Disposal Plans
A clear, step-by-step operational plan is essential for ensuring safety.
Handling:
-
Always handle the product in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the material.
-
Wash hands thoroughly after handling.
Storage:
-
Store the product according to the manufacturer's instructions, typically at 4°C.
Disposal:
-
Dispose of waste materials in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institution's safety committee. These protocols should incorporate the specific safety measures outlined in this document and the product's SDS.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates a general workflow for selecting the appropriate PPE when handling a research chemical with limited hazard information.
Caption: Workflow for PPE selection when handling research chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
